molecular formula C16H16O3 B031116 Desoxyanisoin CAS No. 120-44-5

Desoxyanisoin

Cat. No.: B031116
CAS No.: 120-44-5
M. Wt: 256.30 g/mol
InChI Key: SICBLYCPRWNHHP-UHFFFAOYSA-N
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Description

Desoxyanisoin is a valuable benzhydrol derivative and a key synthetic intermediate in organic chemistry research. Its primary application lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds and as a precursor in the development of pharmaceuticals and fine chemicals. The structure of this compound, featuring two methoxy-substituted aromatic rings connected by a hydroxymethylene bridge, provides distinct electronic and steric properties that are exploited in various coupling and condensation reactions. Researchers utilize this compound in methodologies such as reductive amination for the creation of aminodiphenylmethane scaffolds, and in Friedel-Crafts type reactions to construct complex molecular architectures. Its mechanism of action in these contexts is typically that of an electrophile or a nucleophile, depending on the reaction conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reagent is essential for chemists exploring new synthetic routes, developing novel catalysts, and creating compound libraries for screening in medicinal chemistry and materials science programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(4-methoxyphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O3/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICBLYCPRWNHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6074469
Record name Desoxyanisoin
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

120-44-5
Record name 1,2-Bis(4-methoxyphenyl)ethanone
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Record name 4,4'-dimethoxydeoxybenzoin
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-bis(4-methoxyphenyl)ethanone (Desoxyanisoin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-bis(4-methoxyphenyl)ethanone, also known as Desoxyanisoin. Its IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone[1]. This document details its chemical properties, a proposed synthesis protocol, and a review of its known and potential biological activities, with a focus on its estrogenic effects. While specific data on its direct interactions with signaling pathways are limited, this guide explores the pathways modulated by structurally related compounds to infer potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1,2-bis(4-methoxyphenyl)ethanone is a deoxybenzoin (B349326), a class of organic compounds characterized by a 1,2-diphenylethanone backbone. Its key identifiers and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone[1]
Synonyms This compound, Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin[1]
CAS Number 120-44-5
Molecular Formula C₁₆H₁₆O₃[1]
Molecular Weight 256.30 g/mol
Appearance White to off-white solid
Melting Point 109-110°C
Solubility Slightly soluble in chloroform (B151607) and methanol

Synthesis of 1,2-bis(4-methoxyphenyl)ethanone

A plausible and efficient method for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole (B1667542) with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Friedel-Crafts Acylation

Materials:

  • Anisole

  • 4-Methoxyphenylacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add 4-methoxyphenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature at 0°C.

  • After the addition is complete, add anisole (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Once the addition of anisole is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield 1,2-bis(4-methoxyphenyl)ethanone as a solid.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Anisole Anisole ReactionVessel Reaction in Anhydrous DCM at 0°C to RT Anisole->ReactionVessel AcylChloride 4-Methoxyphenylacetyl Chloride AcylChloride->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel Quenching Quenching with Ice/HCl ReactionVessel->Quenching Extraction Extraction with DCM Quenching->Extraction Washing Washing with HCl, NaHCO₃, Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Purification Recrystallization from Ethanol Drying->Purification Product 1,2-bis(4-methoxyphenyl)ethanone Purification->Product

Figure 1: Proposed workflow for the synthesis of 1,2-bis(4-methoxyphenyl)ethanone.

Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the two methoxy-substituted phenyl rings, a singlet for the methylene (B1212753) protons, and two singlets for the methoxy (B1213986) groups.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbon, the aromatic carbons (with distinct signals for those attached to methoxy groups and the carbonyl group), and the methoxy carbons.
IR A strong absorption band for the carbonyl (C=O) stretching vibration, characteristic bands for C-O stretching of the methoxy groups, and bands for aromatic C-H and C=C stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 256.30 g/mol , along with characteristic fragmentation patterns.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its estrogenic properties. Deoxybenzoins, as a class, are considered phytoestrogens and have been shown to interact with estrogen receptors.

Estrogenic and Antiestrogenic Activity

Studies on various deoxybenzoin derivatives have demonstrated their potential as selective estrogen receptor modulators (SERMs). These compounds can exhibit either estrogenic (agonist) or antiestrogenic (antagonist) activity depending on the specific estrogen receptor subtype (ERα or ERβ) and the target tissue.

Compound TypeCell LineActivityEC₅₀ / IC₅₀Reference
Deoxybenzoin DerivativesERα(+) MCF7 cellsProliferationEC₅₀ ~ 1-12 µM
Deoxybenzoin DerivativesERβ(+) PC3 cellsApoptosisIC₅₀ ~ 1-5 µM
Substituted DeoxybenzoinsHeLa cells (ERβ)Estrogenic-
Substituted DeoxybenzoinsHeLa cells (ERα)No Activity-
Potential Anticancer, Antimicrobial, and Anti-inflammatory Activities

While specific quantitative data for this compound is scarce, structurally related methoxylated flavonoids and chalcones have shown promising anticancer, antimicrobial, and anti-inflammatory activities. Further research is warranted to determine if 1,2-bis(4-methoxyphenyl)ethanone shares these properties.

Signaling Pathways

Direct evidence for the specific signaling pathways modulated by 1,2-bis(4-methoxyphenyl)ethanone is not yet available in the scientific literature. However, based on its established interaction with estrogen receptors, it is highly probable that it influences downstream estrogen signaling pathways.

Estrogen Receptor Signaling Pathway

As a ligand for estrogen receptors, this compound likely initiates the classical genomic signaling pathway. This involves binding to ERα or ERβ in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA. This, in turn, modulates the transcription of target genes.

Estrogen_Signaling This compound This compound ER Estrogen Receptor (ERα or ERβ) This compound->ER Binding Dimer ER Dimer ER->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Modulation

Figure 2: Postulated estrogen receptor signaling pathway for this compound.

Conclusion

1,2-bis(4-methoxyphenyl)ethanone (this compound) is a phytoestrogen with demonstrated potential as a selective estrogen receptor modulator. While its synthesis is achievable through established methods like Friedel-Crafts acylation, a comprehensive understanding of its biological activity profile and the specific signaling pathways it modulates requires further investigation. The information presented in this guide provides a solid foundation for future research into the therapeutic potential of this and related deoxybenzoin compounds. Researchers are encouraged to explore its anticancer, antimicrobial, and anti-inflammatory properties and to elucidate its precise mechanisms of action at the molecular level.

References

Spectroscopic Profile of Desoxyanisoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone or 4,4'-dimethoxydeoxybenzoin, is a chemical compound with significant interest in various research fields, including organic synthesis and medicinal chemistry. A thorough understanding of its structural and spectroscopic properties is fundamental for its application and further development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.

Chemical and Physical Properties

PropertyValue
CAS Number 120-44-5
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol [1]
IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone[1]
Synonyms Deoxyanisoin, 4,4'-Dimethoxydeoxybenzoin, Deoxy-p-anisoin
Melting Point 110-112 °C
Appearance White to off-white solid

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, providing insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.983d2HAromatic protons (ortho to C=O)
7.175d2HAromatic protons
6.913d2HAromatic protons (ortho to OCH₃)
6.851d2HAromatic protons
4.160s2H-CH₂-
3.839s3H-OCH₃
3.765s3H-OCH₃

Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
196.8C=O (Ketone)
163.4Aromatic C-O
158.5Aromatic C-O
131.2Aromatic CH
130.4Aromatic CH
129.8Aromatic C (quaternary)
127.2Aromatic C (quaternary)
114.2Aromatic CH
113.8Aromatic CH
55.5-OCH₃
55.3-OCH₃
45.0-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The data below corresponds to a KBr wafer sample.

Wavenumber (cm⁻¹)IntensityAssignment
~3000MediumAromatic C-H stretch
2950, 2840MediumAliphatic C-H stretch (-CH₂- and -OCH₃)
1675StrongC=O stretch (Aryl ketone)
1605, 1580, 1510StrongAromatic C=C skeletal vibrations
1250, 1175StrongAryl-O-C asymmetric and symmetric stretch
1030StrongC-O stretch
830Strongp-disubstituted benzene (B151609) C-H out-of-plane bend
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry was used to determine the mass-to-charge ratio of the molecule and its fragments.

m/zRelative Intensity (%)Proposed Fragment
256.19.3[M]⁺ (Molecular Ion)
135.0100.0[CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl cation)
121.08.3[CH₃OC₆H₄CH₂]⁺ (p-methoxybenzyl cation)
107.06.5[C₇H₇O]⁺
92.03.8[C₆H₄O]⁺
77.08.9[C₆H₅]⁺ (Phenyl cation)

Fragmentation data sourced from ChemicalBook and PubChem.[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

    • Acquisition Time: ~4 seconds

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz NMR spectrometer (or the corresponding carbon frequency on a 400 MHz proton instrument).

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample transfer->load shim Shim Magnet load->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

NMR Experimental Workflow
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument Preparation:

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a soft cloth dampened with isopropanol (B130326) and allow it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

2. Sample Analysis:

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

3. Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

4. Post-Analysis:

  • Release the pressure clamp and carefully remove the sample.

  • Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.

FTIR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Record Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire IR Spectrum apply_pressure->acquire_spectrum clean_up Clean Crystal Post-Analysis acquire_spectrum->clean_up end End clean_up->end MS_Workflow cluster_sample Sample Introduction cluster_analysis Mass Analysis load_probe Load Sample onto Probe insert_probe Insert Probe into Source load_probe->insert_probe heat_probe Heat to Vaporize insert_probe->heat_probe ionize Electron Ionization (70 eV) heat_probe->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

References

The Enigmatic Presence of Desoxyanisoin in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, a deoxybenzoin (B349326) compound with the chemical name 1,2-bis(4-methoxyphenyl)ethanone, is a secondary metabolite found in the plant kingdom. While not as widespread as other flavonoids, its presence in certain plant species has garnered interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including its biosynthesis, quantification, and experimental protocols for its study.

Natural Occurrence of this compound

To date, the documented natural occurrence of this compound is primarily associated with the genus Myroxylon, a member of the Fabaceae (legume) family. Specifically, it has been reported in the resinous exudate known as "Balsam of Peru," which is harvested from Myroxylon peruiferum and the closely related Myroxylon balsamum.[1] This balsam has a long history of use in traditional medicine and perfumery.[2][3][4][5]

While "Balsam of Peru" is a complex mixture of numerous compounds, with benzyl (B1604629) cinnamate (B1238496) and benzyl benzoate (B1203000) being major constituents, this compound is considered a minor component. The exact concentration of this compound within the balsam and other plant parts of Myroxylon species has not been extensively quantified in publicly available literature.

Table 1: Documented Natural Occurrence of this compound

Plant SpeciesFamilyPlant PartReference
Myroxylon peruiferumFabaceaeResin (Balsam of Peru)
Myroxylon balsamumFabaceaeResin (Balsam of Peru)

Biosynthesis of this compound

The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, based on its chemical structure as a deoxybenzoin, its biosynthesis is hypothesized to be a branch of the well-established phenylpropanoid and isoflavonoid (B1168493) pathways.

The general phenylpropanoid pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to produce p-coumaroyl-CoA. This central intermediate can then enter various branch pathways, including the flavonoid/isoflavonoid pathway.

A plausible biosynthetic route to this compound could involve the condensation of a p-coumaroyl-CoA derived unit with a malonyl-CoA, followed by a series of reduction, methylation, and rearrangement steps. The two methoxy (B1213986) groups present on the aromatic rings of this compound suggest the involvement of O-methyltransferases (OMTs) at later stages of the pathway.

Below is a proposed logical workflow for the biosynthesis of this compound, based on known related pathways.

This compound Biosynthesis Workflow L_Phenylalanine L-Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway L_Phenylalanine->Phenylpropanoid_Pathway p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylpropanoid_Pathway->p_Coumaroyl_CoA Chalcone_Synthase Chalcone Synthase (CHS) p_Coumaroyl_CoA->Chalcone_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Chalcone_Synthase Chalcone Chalcone Intermediate Chalcone_Synthase->Chalcone Reduction_Steps Reduction Steps Chalcone->Reduction_Steps Deoxybenzoin_Scaffold Deoxybenzoin Scaffold Reduction_Steps->Deoxybenzoin_Scaffold OMT1 O-Methyltransferase 1 (OMT) Deoxybenzoin_Scaffold->OMT1 Mono_Methoxy_Intermediate Mono-methoxy Intermediate OMT1->Mono_Methoxy_Intermediate OMT2 O-Methyltransferase 2 (OMT) Mono_Methoxy_Intermediate->OMT2 This compound This compound OMT2->this compound

A proposed biosynthetic workflow for this compound.

Experimental Protocols

The study of this compound in plant matrices requires robust experimental protocols for its extraction, isolation, and quantification. The following sections detail generalized methodologies that can be adapted for this purpose.

Extraction of this compound from Plant Material

The extraction of deoxybenzoins like this compound from plant tissues, particularly resinous materials, typically involves the use of organic solvents of increasing polarity.

General Protocol:

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., resin of Myroxylon peruiferum) to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.

    • Follow with a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), which is likely to extract this compound.

    • Finally, use a polar solvent like methanol (B129727) or ethanol (B145695) to extract more polar compounds.

    • The extraction can be performed by maceration, sonication, or Soxhlet extraction.

  • Solvent Removal: Concentrate the extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Extraction Workflow Plant_Material Powdered Plant Material Hexane_Extraction Hexane Extraction Plant_Material->Hexane_Extraction Hexane_Extract Hexane Extract (Lipids, etc.) Hexane_Extraction->Hexane_Extract Residue1 Residue Hexane_Extraction->Residue1 EtOAc_Extraction Ethyl Acetate Extraction Residue1->EtOAc_Extraction EtOAc_Extract Ethyl Acetate Extract (Contains this compound) EtOAc_Extraction->EtOAc_Extract Residue2 Residue EtOAc_Extraction->Residue2 Concentration Concentration EtOAc_Extract->Concentration MeOH_Extraction Methanol Extraction Residue2->MeOH_Extraction MeOH_Extract Methanol Extract (Polar Compounds) MeOH_Extraction->MeOH_Extract Crude_Extract Crude Ethyl Acetate Extract Concentration->Crude_Extract

A general workflow for the extraction of this compound.
Isolation and Purification

For the isolation of pure this compound, chromatographic techniques are essential.

General Protocol:

  • Column Chromatography: Subject the crude ethyl acetate extract to column chromatography over silica (B1680970) gel.

  • Elution Gradient: Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Further Purification: Pool the fractions containing the compound of interest and subject them to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts. While a specific validated method for this compound was not found in the reviewed literature, a general method can be developed and validated.

Proposed HPLC-DAD Method:

  • Instrumentation: HPLC system equipped with a Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), an autosampler, and a column oven.

  • Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program: A linear gradient starting from a lower concentration of B and gradually increasing to a higher concentration over a period of 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The DAD can monitor a range of wavelengths. The maximum absorption wavelength (λmax) for this compound should be determined using a UV-Vis spectrophotometer and used for quantification.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to calculate its concentration based on the calibration curve.

Method Validation:

For the method to be reliable, it must be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The natural occurrence of this compound in the plant kingdom appears to be limited, with its primary known source being the resin of Myroxylon species. While its biosynthetic pathway is yet to be fully elucidated, it is likely derived from the phenylpropanoid pathway. The experimental protocols outlined in this guide provide a framework for the extraction, isolation, and quantification of this intriguing deoxybenzoin. Further research is warranted to explore other potential plant sources of this compound, to fully characterize its biosynthetic pathway, and to investigate its pharmacological properties, which could open new avenues for drug discovery and development.

References

A Comprehensive Review of Desoxyanisoin Synthesis: Protocols, Data, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Desoxyanisoin, with the systematic name 1,2-bis(4-methoxyphenyl)ethanone, is a chemical compound of significant interest in organic synthesis and as a precursor for various biologically active molecules. Its structure, featuring two anisole (B1667542) rings linked by an ethanone (B97240) bridge, makes it a valuable building block. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and visual diagrams of the core chemical transformations.

Core Synthetic Strategies

The synthesis of this compound can be primarily achieved through two robust and well-documented methods: the reduction of anisoin (B85897) and the Friedel-Crafts acylation of anisole with 4-methoxyphenylacetyl chloride. A third, less direct route involves the Willgerodt-Kindler reaction of related ketones. This guide will focus on the two most direct methods, providing detailed procedural information and comparative data.

Method 1: Reduction of Anisoin

One of the most straightforward methods for preparing this compound is the reduction of its precursor, anisoin. This reaction effectively removes the hydroxyl group from the α-carbon of the ketone. A common and effective method for this transformation utilizes powdered tin and concentrated hydrochloric acid in an alcoholic solvent.[1]

  • Apparatus Setup: A round-bottom flask is equipped with a reflux condenser.

  • Reagent Charging: To the flask, add 48.5 g (0.178 mole) of anisoin, 60 g (0.5 mole) of powdered tin (100-200 mesh), 60 ml of concentrated hydrochloric acid, and 60 ml of 95% ethanol (B145695).

  • Reaction: The mixture is heated to reflux and maintained for 24 hours.

  • Workup and Isolation: The hot solution is decanted from the unreacted tin. The tin residue is washed with a small portion of the hot filtrate. The combined solution is cooled to 0°C to induce crystallization.

  • Purification: The collected white crystals are filtered by suction. The crude product is then recrystallized from 450 ml of boiling 95% ethanol to yield colorless crystals of this compound. The product should be washed with cold 95% ethanol to prevent discoloration upon standing.[1]

Method 2: Friedel-Crafts Acylation of Anisole

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[2][3] In this approach, anisole is acylated using 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This is a two-step process, as the acylating agent, 4-methoxyphenylacetyl chloride, must first be synthesized from 4-methoxyphenylacetic acid.

This precursor is readily synthesized from commercially available 4-methoxyphenylacetic acid using thionyl chloride (SOCl₂).

  • Reaction: 4-methoxyphenylacetic acid is dissolved in a suitable solvent (e.g., benzene) and treated with an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Conditions: The mixture is heated at reflux (around 65-80°C) for 1-4 hours.

  • Workup: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure to yield the crude 4-methoxyphenylacetyl chloride as an oil, which can often be used in the next step without further purification.

This protocol is adapted from general Friedel-Crafts acylation procedures.

  • Apparatus Setup: A dry, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 equivalents) and a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon disulfide (CS₂). The suspension is cooled in an ice bath to 0-5°C.

  • Addition of Acyl Chloride: A solution of 4-methoxyphenylacetyl chloride (1.0 equivalent) in the same dry solvent is added dropwise from the addition funnel to the stirred AlCl₃ suspension, maintaining the low temperature.

  • Addition of Anisole: Following the addition of the acyl chloride, a solution of anisole (1.0 to 1.2 equivalents) in the dry solvent is added dropwise, again keeping the temperature at 0-5°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until TLC indicates the consumption of starting materials.

  • Workup and Isolation: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional solvent (e.g., DCM).

  • Purification: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiency and reaction parameters.

Method Starting Material Key Reagents Reaction Time Temperature Yield (%) Reference
ReductionAnisoinSn, HCl, EtOH24 hoursReflux86–92%
Friedel-Crafts AcylationAnisole, 4-Methoxyphenylacetyl ChlorideAlCl₃, DCM2-3 hours0°C to RTTypically 70-90% (estimated)Adapted from

Table 1: Comparison of this compound Synthesis Methods.

Step Starting Material Reagents Reaction Time Temperature Yield (%) Reference
Acyl Chloride Formation4-Methoxyphenylacetic acidSOCl₂, DMF (cat.)4 hours65°C88%
Acyl Chloride Formation4-Methoxyphenylacetic acidSOCl₂, Benzene1 hourRefluxQuantitative

Table 2: Synthesis of 4-Methoxyphenylacetyl Chloride Precursor.

Spectroscopic Characterization Data

Proper characterization of the final product is crucial. This compound can be identified by various spectroscopic techniques.

Technique Data Reference
¹H NMR Spectra available for reference.
¹³C NMR Spectra available for reference.
IR Spectroscopy Spectra available for reference.
Mass Spectrometry Molecular Weight: 256.30 g/mol
Melting Point 110-112 °C

Table 3: Spectroscopic Data for this compound.

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Anisoin_Reduction Anisoin Anisoin Reagents Sn, HCl 95% EtOH Anisoin->Reagents Reflux Reflux 24h Reagents->Reflux This compound This compound Reflux->this compound

Caption: Reaction scheme for the reduction of anisoin to this compound.

Friedel_Crafts_Workflow cluster_0 Step A: Acyl Chloride Synthesis cluster_1 Step B: Friedel-Crafts Acylation PMAA 4-Methoxyphenylacetic Acid SOCl2 Add SOCl₂, cat. DMF PMAA->SOCl2 Reflux1 Reflux (1-4h) SOCl2->Reflux1 Distill Distill under vacuum Reflux1->Distill AcylChloride 4-Methoxyphenylacetyl Chloride Distill->AcylChloride Add_Acyl Add Acyl Chloride dropwise AcylChloride->Add_Acyl AlCl3_DCM Suspend AlCl₃ in dry DCM (0°C) AlCl3_DCM->Add_Acyl Add_Anisole Add Anisole dropwise Add_Acyl->Add_Anisole Stir_RT Stir at RT (1-2h) Add_Anisole->Stir_RT Quench Quench with ice/HCl Stir_RT->Quench Extract Extract with DCM Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry_Evap Dry & Evaporate Wash->Dry_Evap Product Crude this compound Dry_Evap->Product FC_Mechanism node1 R-CO-Cl + AlCl₃ node2 R-C≡O⁺ Acylium Ion (Electrophile) node1->node2 Forms node4 Sigma Complex (Carbocation Intermediate) node2->node4 Attacks node3 Anisole Ring (Nucleophile) node3->node4 Electrophilic Aromatic Substitution node5 This compound node4->node5 Deprotonation (-H⁺)

References

Desoxyanisoin: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, chemically known as 1,2-Bis(4-methoxyphenyl)ethanone, is a member of the deoxybenzoin (B349326) class of organic compounds. While research on this compound itself is limited, the broader family of deoxybenzoin derivatives has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide consolidates the available data on deoxybenzoin derivatives, with a particular focus on analogues structurally related to this compound, to highlight its potential therapeutic applications. The information presented herein, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a foundational resource to stimulate and guide further research into the therapeutic utility of this compound.

Potential Therapeutic Applications

Based on studies of its structural analogues, this compound holds potential in several therapeutic areas:

  • Immunosuppression: Deoxybenzoin oximes have demonstrated potent immunosuppressive effects by inhibiting T-cell proliferation and inducing apoptosis in activated immune cells.[1][2]

  • Anti-inflammatory: Derivatives of deoxybenzoin have been shown to modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators.[3][4]

  • Anticancer: The presence of methoxy (B1213986) groups, a key feature of this compound, is often associated with enhanced cytotoxic activity in various cancer cell lines for related compounds like chalcones and methoxyflavones.[5]

  • Cardiovascular Effects: Polyphenolic deoxybenzoins have been identified as significant inhibitors of vascular contraction, suggesting a potential role in cardiovascular protection through vasodilation.

  • Antioxidant: The phenolic nature of many deoxybenzoin derivatives imparts antioxidant properties, which can be evaluated through standard assays.

Data Presentation: Biological Activities of Deoxybenzoin Derivatives

The following tables summarize the quantitative data on the biological activities of various deoxybenzoin derivatives, providing a comparative reference for the potential efficacy of this compound.

Table 1: Immunosuppressive and Cytotoxic Activity of Deoxybenzoin Oxime Analogues

Compound IDT-cell Proliferation IC₅₀ (µM)Cytotoxicity CC₅₀ (µM) in Lymph Node CellsSelectivity Index (SI = CC₅₀/IC₅₀)
31 < 0.1> 68.46> 684.6
32 0.15> 75.32> 502.1
37 0.21> 108.6> 517.1
38 0.25> 111.0> 444.0
Cyclosporine A (Reference) 0.2865.93235.5

Table 2: Vasodilatory Effects of Polyphenolic Deoxybenzoins

CompoundEC₅₀ (µM)Eₘₐₓ (%)
2,4-dihydroxydeoxybenzoin 3.30100
2,4-dihydroxy-4'-methoxydeoxybenzoin 3.70100

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of deoxybenzoin derivatives. These protocols can be adapted for the investigation of this compound.

Synthesis of this compound (1,2-Bis(4-methoxyphenyl)ethanone)

A general method for the synthesis of deoxybenzoins involves the Friedel-Crafts acylation of an aromatic compound with an acyl chloride. For this compound, this would typically involve the reaction of anisole (B1667542) with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

dot

Synthesis of this compound Anisole Anisole Reaction Friedel-Crafts Acylation Anisole->Reaction Reagent 4-Methoxyphenylacetyl chloride Reagent->Reaction Catalyst AlCl₃ Catalyst->Reaction Solvent CS₂ or CH₂Cl₂ Solvent->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

Immunosuppressive Activity Assays

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes.

  • Cell Culture: Isolate lymph node cells from mice and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Stimulation: Coat a 96-well plate with anti-CD3 antibody and add the lymph node cell suspension. Add anti-CD28 antibody to the cell suspension to co-stimulate T-cell proliferation.

  • Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Proliferation Measurement: Add [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells and measure the incorporation of [³H]-Thymidine using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC₅₀ value.

This protocol quantifies apoptosis in activated lymph node cells using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Treat activated lymph node cells with varying concentrations of the test compound for 24 hours.

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Anti-inflammatory Activity Assays

This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Collect the cell culture supernatant and add Griess reagent. Measure the absorbance at 540 nm.

  • Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6.

  • Cell Culture and Treatment: Culture and treat RAW 264.7 macrophages with the test compound and LPS as described for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatants after the incubation period.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using specific antibodies for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Analysis: Calculate the inhibitory effect of the compound on cytokine production by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells.

Antioxidant Activity Assay

This assay evaluates the free radical scavenging capacity of a compound.

  • Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The disappearance of the purple color indicates radical scavenging activity.

  • Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of deoxybenzoin derivatives are attributed to their modulation of specific signaling pathways.

Immunosuppressive Signaling Pathway

Certain deoxybenzoin oximes exert their immunosuppressive effects by inducing apoptosis in activated T-cells. This targeted elimination of hyperactive immune cells is a desirable characteristic for an immunosuppressive agent.

dot

Apoptosis Induction in Activated T-Cells cluster_0 Deoxybenzoin Oxime Derivative cluster_1 Activated T-Cell Compound Deoxybenzoin Oxime Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Caspase3 Caspase-3 Activation Bax->Caspase3 Promotes Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed pathway for apoptosis induction by deoxybenzoin oximes.

Anti-inflammatory Signaling Pathway

Some benzoxazole (B165842) deoxybenzoin oxime derivatives have been found to inhibit the activation of the NOD-like receptor (NLRP3) inflammasome and the Toll-like receptor 4 (TLR4) signaling pathways. These pathways are critical components of the innate immune response.

dot

Inhibition of Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Compound Deoxybenzoin Derivative Compound->TLR4 Inhibits NLRP3 NLRP3 Inflammasome Compound->NLRP3 Inhibits NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Maturation Caspase1->IL1b

Caption: Inhibition of TLR4 and NLRP3 signaling pathways.

Cardiovascular (Vasodilation) Signaling Pathway

Polyphenolic deoxybenzoins have been shown to induce endothelium-dependent vasodilation, likely through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

dot

Endothelium-Dependent Vasodilation Pathway cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell Compound Polyphenolic Deoxybenzoin eNOS eNOS Compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->NO Substrate sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation

References

Desoxyanisoin as a Precursor for Isoflavone Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavones, a class of polyphenolic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A primary and versatile method for the synthesis of the isoflavone (B191592) core structure is through the use of desoxyanisoin and its derivatives as key precursors. This technical guide provides an in-depth overview of the synthetic transformations required to convert this compound (deoxybenzoin) precursors into isoflavones. It includes a comparative analysis of different synthetic methodologies, detailed experimental protocols for key reactions, and quantitative data on reaction yields. Furthermore, this guide presents visual representations of the synthetic workflows to facilitate a clear understanding of the chemical processes involved.

Introduction

Isoflavones are characterized by a 3-phenylchromen-4-one backbone. Prominent examples such as genistein, daidzein, and biochanin A, commonly found in soybeans and other legumes, have been extensively studied for their potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties. The efficient chemical synthesis of isoflavones is crucial for the systematic exploration of their structure-activity relationships and the development of novel therapeutic agents.

The deoxybenzoin (B349326) route, a classical and widely employed strategy, utilizes 2'-hydroxydeoxybenzoins (this compound derivatives) as the foundational starting material. This approach involves the introduction of a one-carbon unit at the α-position of the ketone, followed by cyclization to form the characteristic γ-pyrone ring of the isoflavone scaffold. This guide will focus on the practical aspects of this synthetic pathway.

Synthetic Methodologies

The conversion of a this compound precursor to an isoflavone primarily involves the introduction of a formyl group or an equivalent one-carbon electrophile at the α-carbon of the deoxybenzoin, followed by acid- or base-catalyzed cyclization. Several key methods have been developed for this transformation, each with its own advantages and limitations.

Robinson-Baker Synthesis (Using Ethyl Formate (B1220265) and Sodium)

One of the earliest and most traditional methods involves the use of ethyl formate in the presence of a strong base, typically sodium metal. The reaction proceeds through the formation of an intermediate α-formyl deoxybenzoin (a 2-hydroxyisoflavanone), which then undergoes dehydration to yield the isoflavone.

Triethyl Orthoformate with a Base Catalyst

A widely used and effective method employs triethyl orthoformate as the one-carbon source in the presence of a base catalyst. Various organic bases have been explored, with 4-(dimethylamino)pyridine (DMAP) often demonstrating superior catalytic activity and leading to high yields. This method is generally milder than the Robinson-Baker synthesis.

Other Formylating Agents

Other reagents have also been utilized for the α-formylation of deoxybenzoins, including:

  • N,N-Dimethylformamide (DMF) : Can act as both a solvent and a formylating agent, often in the presence of an activating agent like phosphorus oxychloride (Vilsmeier-Haack reaction conditions) or a strong base.

  • Ethyl Oxalyl Chloride : This reagent introduces a two-carbon unit, which is subsequently decarboxylated to afford the isoflavone.

Quantitative Data Presentation

The choice of synthetic method and reaction conditions significantly impacts the yield of the desired isoflavone. The following tables summarize reported yields for the synthesis of various isoflavones from their corresponding this compound precursors.

Table 1: Comparison of Catalysts for the Synthesis of 7-Methoxyisoflavone from 2'-Hydroxy-4'-methoxy-deoxybenzoin using Triethyl Orthoformate

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
1None-Triethyl Orthoformate100Trace[1]
2Pyridine10Triethyl Orthoformate10075[1]
3Morpholine10Triethyl Orthoformate10082[1]
4DABCO10Triethyl Orthoformate10092[1]
5DMAP10Triethyl Orthoformate10095[1]
6DMAP2Triethyl Orthoformate10096

Table 2: Synthesis of Various Isoflavones via the Deoxybenzoin Route

Isoflavone ProductThis compound PrecursorMethodYield (%)Reference
Daidzein2,4,4'-TrihydroxydeoxybenzoinNot SpecifiedHigh
Genistein2,4,6,4'-TetrahydroxydeoxybenzoinNot SpecifiedHigh
6,8-Dimethylgenistein2,4,6-Trihydroxy-3,5-dimethyl-deoxybenzoinPCl₅/DMF14
7,4'-Dimethoxyisoflavone2-Hydroxy-4-methoxy-deoxybenzoinTriethyl Orthoformate/Morpholine84.5Patent CN1240698C
Biochanin A2,4-Dihydroxy-4'-methoxydeoxybenzoinNot SpecifiedGood
Formononetin2,4-Dihydroxy-4'-methoxydeoxybenzoinNot SpecifiedGood

Experimental Protocols

General Procedure for the Synthesis of the this compound Precursor (Hoesch Reaction)

This protocol describes the synthesis of a 2,4,6-trihydroxydeoxybenzoin derivative, a common precursor for isoflavones like genistein.

Materials:

Procedure:

  • In a reaction vessel, dissolve phloroglucinol and the appropriately substituted phenylacetonitrile in dry ether.

  • Cool the mixture in an ice-salt bath.

  • Add anhydrous zinc chloride to the stirred solution.

  • Pass a steady stream of dry hydrogen chloride gas through the solution for 2 hours while maintaining continuous stirring.

  • Seal the reaction vessel and store it in a refrigerator overnight.

  • On the following day, pass dry hydrogen chloride gas through the mixture for an additional 2 hours.

  • After storing in the refrigerator for three days, decant the ether and wash the solid residue twice with ether.

  • Hydrolyze the obtained solid by refluxing with 2% aqueous hydrochloric acid for 2 hours.

  • Cool the reaction mixture, filter the precipitate, and dry it to yield the 2,4,6-trihydroxydeoxybenzoin derivative.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) solvent system.

Synthesis of Isoflavones using Triethyl Orthoformate and DMAP

This protocol provides a general method for the cyclization of a 2'-hydroxydeoxybenzoin to an isoflavone.

Materials:

  • 2'-Hydroxydeoxybenzoin derivative

  • Triethyl Orthoformate

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • In a round-bottom flask, combine the 2'-hydroxydeoxybenzoin derivative (1.0 mmol) and triethyl orthoformate (5.0 mL).

  • Add a catalytic amount of DMAP (0.02 mmol).

  • Heat the reaction mixture to 100 °C and stir for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • Purification: The resulting crude isoflavone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Pathways

Isoflavone_Synthesis cluster_precursor This compound Precursor Synthesis cluster_cyclization Isoflavone Ring Formation Phenol Phenol Derivative This compound This compound (2'-Hydroxydeoxybenzoin) Phenol->this compound Friedel-Crafts Acylation (e.g., BF₃·OEt₂) PhenylaceticAcid Phenylacetic Acid Derivative PhenylaceticAcid->this compound Isoflavone Isoflavone This compound->Isoflavone α-Formylation & Cyclization (e.g., DMAP catalyst) OneCarbon One-Carbon Source (e.g., Triethyl Orthoformate) OneCarbon->Isoflavone

Caption: General workflow for isoflavone synthesis from phenolic precursors.

Robinson-Baker Synthesis Workflow

Robinson_Baker This compound This compound Intermediate 2-Hydroxyisoflavanone (α-Formyl Intermediate) This compound->Intermediate Ethyl Formate, Na Isoflavone Isoflavone Intermediate->Isoflavone Dehydration (Acid/Heat)

Caption: Key steps in the Robinson-Baker synthesis of isoflavones.

Triethyl Orthoformate Method Workflow

Triethyl_Orthoformate This compound This compound Isoflavone Isoflavone This compound->Isoflavone Triethyl Orthoformate Catalyst Base Catalyst (e.g., DMAP) Catalyst->Isoflavone

Caption: Catalytic conversion of this compound to isoflavone.

Conclusion

The synthesis of isoflavones from this compound precursors remains a cornerstone of medicinal chemistry research in this field. The methodologies presented in this guide, particularly the use of triethyl orthoformate with a DMAP catalyst, offer efficient and high-yielding routes to a wide array of isoflavone derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of natural products. Further optimization of reaction conditions and the development of more sustainable catalytic systems will continue to advance the field of isoflavone synthesis.

References

Physical and chemical properties of 4,4'-dimethoxydeoxybenzoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxydeoxybenzoin, systematically known as 1,2-bis(4-methoxyphenyl)ethanone, is an organic compound with the chemical formula C₁₆H₁₆O₃. It belongs to the deoxybenzoin (B349326) class of compounds, which are derivatives of 1,2-diphenylethanone. The presence of two methoxy (B1213986) groups on the phenyl rings significantly influences its chemical and physical properties, making it a subject of interest in various chemical and biomedical research fields. This document provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 4,4'-dimethoxydeoxybenzoin.

Chemical and Physical Properties

4,4'-Dimethoxydeoxybenzoin is a white to pale yellow crystalline solid. Its core structure consists of a two-carbon bridge between two 4-methoxyphenyl (B3050149) groups, with a carbonyl group on one of the carbons of the bridge. This structure imparts a moderate polarity to the molecule.

Table 1: Physical and Chemical Properties of 4,4'-Dimethoxydeoxybenzoin

PropertyValueSource(s)
CAS Number 120-44-5[1][2][3][4][5]
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Melting Point 110-113 °C
Boiling Point 190-200 °C at 3 Torr
Appearance White to pale yellow crystalline solid
Solubility Soluble in organic solvents like ethanol, acetone, and chloroform; sparingly soluble in water.
IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 4,4'-dimethoxydeoxybenzoin. The following are characteristic spectral data for this compound.

Table 2: Spectral Data of 4,4'-Dimethoxydeoxybenzoin

SpectrumKey Features
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
IR Spectrum A gas-phase IR spectrum is available, which would show characteristic peaks for the carbonyl group (C=O) and the aromatic C-H and C-O stretches.
Mass Spectrum An electron ionization mass spectrum is available.

Synthesis and Reactivity

4,4'-Dimethoxydeoxybenzoin can be synthesized through various organic reactions. One common method is the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4,4'-Dimethoxydeoxybenzoin

While a specific detailed protocol for the synthesis of 4,4'-dimethoxydeoxybenzoin was not found in the provided search results, a general approach would involve the Friedel-Crafts acylation of anisole (B1667542) with a suitable acylating agent. A plausible synthetic route is the reaction of 4-methoxyphenylacetyl chloride with anisole in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

Synthesis of 4,4'-Dimethoxydeoxybenzoin cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Anisole Anisole Product 4,4'-Dimethoxydeoxybenzoin Anisole->Product 1. AcylChloride 4-Methoxyphenylacetyl chloride AcylChloride->Product 2. LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Product Catalyst

Caption: General synthetic scheme for 4,4'-dimethoxydeoxybenzoin via Friedel-Crafts acylation.

Reactivity:

4,4'-Dimethoxydeoxybenzoin can undergo reactions typical of ketones. For instance, it can react with bromine in carbon tetrachloride to yield α-bromo-4,4'-dimethoxydeoxybenzoin. The methoxy groups on the phenyl rings are electron-donating, which can influence the reactivity of the aromatic rings in electrophilic substitution reactions.

Biological Activity and Signaling Pathways

While extensive research on the direct biological activity of 4,4'-dimethoxydeoxybenzoin is limited, it is recognized as a key intermediate in the synthesis of compounds with significant pharmacological properties.

Estrogen Receptor Modulation

4,4'-Dimethoxydeoxybenzoin serves as a precursor for the synthesis of aryl-substituted imidazoles that exhibit binding affinity for estrogen receptors. These synthetic derivatives can act as selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that can either activate or block estrogen receptors depending on the tissue type, allowing for targeted therapeutic effects.

SERM_Pathway cluster_synthesis Synthesis cluster_action Biological Action DMD 4,4'-Dimethoxy- deoxybenzoin Imidazole Imidazole Derivatives DMD->Imidazole Synthetic Steps SERM Selective Estrogen Receptor Modulator (SERM) Imidazole->SERM Acts as ER Estrogen Receptor SERM->ER Binds to Gene Target Gene Expression ER->Gene Regulates

Caption: Role of 4,4'-dimethoxydeoxybenzoin as a precursor to SERMs.

Anti-inflammatory Properties

Conclusion

4,4'-Dimethoxydeoxybenzoin is a versatile organic compound with well-defined physical and chemical properties. While its direct biological activities are not extensively documented in peer-reviewed literature, its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly selective estrogen receptor modulators, is of significant interest to the drug development community. Further research is warranted to fully explore the therapeutic potential of 4,4'-dimethoxydeoxybenzoin and its derivatives, including detailed investigations into their mechanisms of action and associated signaling pathways.

References

Methodological & Application

Application Notes & Protocols: Synthetic Routes for Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desoxyanisoin, with the IUPAC name 1,2-bis(4-methoxyphenyl)ethanone, is a key organic intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] Its structure, featuring two anisyl groups, makes it a valuable building block in medicinal chemistry. This document provides detailed protocols for three distinct synthetic routes for the preparation of this compound, intended for researchers and professionals in chemical and drug development. The methods covered include the classical Friedel-Crafts acylation, a synthesis from 4-methoxyphenylacetic acid, and the reduction of anisoin (B85897).

Overview of Synthetic Strategies

The preparation of this compound can be approached through several classic organic reactions. The most prominent methods involve the formation of a key carbon-carbon bond between the two anisyl moieties.

  • Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction directly acylates anisole (B1667542) with a substituted acetyl chloride, providing a straightforward route to the target ketone.[2]

  • Acid-Catalyzed Condensation: This approach utilizes a carboxylic acid and an activated aromatic ring, often promoted by a strong acid catalyst, to form the ketone product.

  • Reduction of a Functional Group: This strategy involves the chemical reduction of a precursor molecule, such as the corresponding α-hydroxy ketone (anisoin), to yield the desired deoxybenzoin (B349326) structure.

Below is a generalized workflow for the synthesis and purification of this compound.

General_Synthesis_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Prepare Starting Materials & Reagents Start->Reagents Mixing Combine Reactants & Catalyst Reagents->Mixing Reaction Maintain Reaction (Temperature & Time) Mixing->Reaction Monitoring Monitor Progress (e.g., TLC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Crude Product (Chromatography/Recrystallization) Dry->Purify Characterize Characterize Product (NMR, IR, MS, MP) Purify->Characterize End End Product Characterize->End

Caption: Generalized workflow for the synthesis, purification, and analysis of this compound.

Method 1: Friedel-Crafts Acylation of Anisole

This method is a classic and efficient route for synthesizing aryl ketones. It involves the reaction of anisole with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The electrophilic acylium ion generated in situ attacks the electron-rich anisole ring to form the product.

Caption: Reaction scheme for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol:

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or bubbler), add anhydrous aluminum chloride (1.1 eq) and a dry solvent such as carbon disulfide or dichloromethane (B109758) (100 mL).

  • Reagent Addition: Cool the suspension to 0-5 °C in an ice bath. Prepare a solution of 4-methoxyphenylacetyl chloride (1.0 eq) and anisole (1.2 eq) in the same dry solvent (50 mL) and add it dropwise to the AlCl₃ suspension over 30-45 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. If using dichloromethane, separate the organic layer. If using carbon disulfide, carefully separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 10% sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol (B145695) or by flash chromatography on silica (B1680970) gel to yield this compound as a white to off-white solid.

Method 2: Synthesis from 4-Methoxyphenylacetic Acid and Anisole

This route avoids the need to pre-form the acyl chloride. 4-Methoxyphenylacetic acid is reacted directly with anisole using a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), which serves as both catalyst and solvent.

Caption: Reaction scheme using polyphosphoric acid to synthesize this compound.

Experimental Protocol:

  • Setup: Place polyphosphoric acid (approx. 10 times the weight of the carboxylic acid) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Reagent Addition: Heat the PPA to 70-80 °C. Add 4-methoxyphenylacetic acid (1.0 eq) and anisole (1.5 eq) to the hot PPA with efficient stirring.

  • Reaction: Continue heating the mixture at 90-100 °C for 2-3 hours. The mixture will become viscous. Monitor the reaction by TLC (a small aliquot can be quenched in water and extracted with ethyl acetate (B1210297) for analysis).

  • Work-up: Allow the mixture to cool to about 60 °C and then pour it slowly and carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be dissolved in a suitable solvent like ethyl acetate, washed with 10% sodium bicarbonate solution to remove any unreacted acid, and then washed with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting solid by recrystallization from ethanol to afford pure this compound.

Method 3: Reductive Deoxygenation of Anisoin

Anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone) is the α-hydroxy ketone analog of this compound. The targeted conversion requires the reduction of the secondary alcohol group. A common method for this is catalytic hydrogenation or reduction using a reagent like hydriodic acid with red phosphorus.

Caption: Reaction scheme for the preparation of this compound from Anisoin.

Experimental Protocol:

  • Setup: In a round-bottom flask fitted with a reflux condenser, place anisoin (1.0 eq), red phosphorus (2.0 eq), and glacial acetic acid (20 mL per gram of anisoin).

  • Reagent Addition: To this mixture, carefully add hydriodic acid (57%, 4.0 eq).

  • Reaction: Heat the mixture to reflux and maintain it for 3-5 hours. The red color of the phosphorus should persist throughout the reaction.

  • Work-up: After cooling to room temperature, filter the mixture to remove excess phosphorus. Pour the filtrate into a large volume of cold water (approx. 10 times the reaction volume).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it extensively with water.

  • Purification: Dissolve the crude product in a suitable organic solvent. Wash with a 10% sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by a wash with 10% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the solid from ethanol to obtain pure this compound.

Data Summary and Comparison

The following table summarizes the key quantitative and qualitative aspects of the described synthetic routes for easy comparison.

Parameter Method 1: Friedel-Crafts Acylation Method 2: PPA Condensation Method 3: Anisoin Reduction
Starting Materials Anisole, 4-Methoxyphenylacetyl chlorideAnisole, 4-Methoxyphenylacetic acidAnisoin
Key Reagent/Catalyst AlCl₃ (Lewis Acid)Polyphosphoric Acid (PPA)Hydriodic Acid, Red Phosphorus
Typical Yield (%) 75-90%65-80%70-85%
Reaction Time (h) 2-4 hours2-3 hours3-5 hours
Reaction Temperature 0 °C to Room Temperature90-100 °CReflux
Advantages High yield, well-established, reliable.Avoids acyl chloride preparation, one-pot.Good for functional group transformation.
Disadvantages Requires anhydrous conditions, stoichiometric Lewis acid, corrosive reagents.Viscous reaction medium, challenging work-up.Requires a multi-step precursor (Anisoin), strong corrosive acid.

References

Desoxyanisoin as a Versatile Intermediate in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its structure provides a versatile scaffold for the construction of complex molecules, particularly Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that exhibit estrogenic or antiestrogenic effects in a tissue-specific manner, making them crucial in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and other hormone-related conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of the widely-used SERM, tamoxifen (B1202). Additionally, it briefly discusses the relevance of this compound in the synthesis of other prominent SERMs, raloxifene (B1678788) and ospemifene (B1683873).

Synthesis of this compound

This compound itself can be synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4-methoxyphenylacetyl chloride (1 equivalent) in dry dichloromethane to the stirred suspension.

  • After the addition is complete, add anisole (1.1 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application of this compound in Tamoxifen Synthesis

This compound serves as a key precursor for the synthesis of tamoxifen. The overall synthetic strategy involves a Grignard reaction to introduce the ethyl group and the third phenyl ring, followed by dehydration to form the characteristic triphenylethylene (B188826) core, and finally, etherification to attach the dimethylaminoethoxy side chain.

Synthetic Pathway of Tamoxifen from this compound

Tamoxifen_Synthesis This compound This compound (1,2-bis(4-methoxyphenyl)ethanone) Tertiary_Alcohol Tertiary Alcohol Intermediate This compound->Tertiary_Alcohol 1. Grignard Reaction (THF) Grignard_Reagent Ethylmagnesium bromide (EtMgBr) Triphenylethylene Demethylated Triphenylethylene Intermediate Tertiary_Alcohol->Triphenylethylene 2. Dehydration & Demethylation (Acid, Heat) Tamoxifen Tamoxifen Triphenylethylene->Tamoxifen 3. Etherification (Base, e.g., NaH) Alkylation_Reagent 2-Dimethylaminoethyl chloride

Caption: Synthetic pathway of Tamoxifen from this compound.

Experimental Protocol: Synthesis of Tamoxifen from this compound

This protocol is a representative procedure compiled from various literature sources.

Step 1: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of ethyl bromide (1.2 equivalents) in dry tetrahydrofuran (B95107) (THF) to the magnesium turnings to form the Grignard reagent (ethylmagnesium bromide).

  • Once the Grignard reagent formation is complete, cool the solution to 0°C.

  • Add a solution of this compound (1 equivalent) in dry THF dropwise to the Grignard reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.

Step 2: Dehydration and Demethylation

  • Dissolve the crude tertiary alcohol from the previous step in a suitable solvent such as toluene (B28343) containing a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).

  • Heat the mixture to reflux for 4-6 hours. This step facilitates both the dehydration to form the double bond and the demethylation of the methoxy (B1213986) groups to hydroxyl groups.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting mixture of (E)- and (Z)-isomers of the demethylated triphenylethylene intermediate can be purified by column chromatography.

Step 3: Etherification to form Tamoxifen

  • To a solution of the purified demethylated triphenylethylene intermediate (1 equivalent) in dry dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 equivalents) at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-dimethylaminoethyl chloride hydrochloride (1.1 equivalents) and heat the reaction mixture to 60-70°C for 4-6 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is a mixture of (E)- and (Z)-isomers of tamoxifen. The desired (Z)-isomer (active form) can be separated from the (E)-isomer by fractional crystallization or column chromatography[1].

Quantitative Data

The following table summarizes typical yields reported in the literature for analogous reactions in the synthesis of tamoxifen and its derivatives. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionReagentsTypical Yield (%)
1Grignard ReactionDesoxybenzoin derivative, Organometallic reagent85-95%
2DehydrationTertiary alcohol, Acid catalyst70-85%
3EtherificationPhenolic intermediate, 2-dimethylaminoethyl chloride60-80%
Overall------40-65%

Role of this compound in the Synthesis of Other SERMs

Raloxifene

A review of the synthetic routes for raloxifene indicates that this compound is not a common starting material. The synthesis of raloxifene typically begins with the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride[2][3].

Ospemifene

Similarly, the synthesis of ospemifene generally does not utilize this compound as a direct precursor. Common synthetic strategies for ospemifene involve the McMurry coupling reaction or other routes starting from different building blocks to construct the triphenylethylene core[4][5].

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the preparation of the selective estrogen receptor modulator, tamoxifen. The multi-step synthesis from this compound involves well-established organic reactions, including Grignard addition, acid-catalyzed dehydration, and etherification. While this compound is a key building block for tamoxifen and its analogs, its application as a direct precursor in the synthesis of other major SERMs like raloxifene and ospemifene is not prominently reported in the scientific literature. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry.

References

Application Notes and Protocols for the Quantification of Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, also known as 4'-methoxy-2-hydroxydeoxybenzoin, is an isoflavonoid (B1168493) compound that holds significant interest in pharmaceutical and nutraceutical research. As a metabolite of formononetin (B1673546), a phytoestrogen found in various legumes, this compound is studied for its potential biological activities. Accurate and precise quantification of this compound in various matrices, including biological fluids, plant extracts, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the typical quantitative performance of the described methods is presented below. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 5 - 20 ng/mL0.5 - 5 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL1.5 - 15 ng/mL0.03 - 1.5 ng/mL
Linearity (r²) > 0.998> 0.997> 0.999
Intra-day Precision (%RSD) < 3%< 5%< 2%
Inter-day Precision (%RSD) < 5%< 8%< 4%
Recovery 85 - 105%80 - 110%90 - 110%

Experimental Workflows

The general experimental workflows for the quantification of this compound are depicted in the diagrams below.

HPLC_Workflow sample Sample Collection (e.g., Plasma, Plant Extract) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC-UV Analysis reconstitution->hplc quantification Quantification hplc->quantification

Figure 1. HPLC-UV Experimental Workflow.

GCMS_Workflow sample Sample Collection extraction Extraction sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Figure 2. GC-MS Experimental Workflow.

LCMSMS_Workflow sample Sample Collection (e.g., Serum, Urine) extraction Protein Precipitation or Solid-Phase Extraction sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration lcmsms LC-MS/MS Analysis filtration->lcmsms quantification Quantification lcmsms->quantification

Figure 3. LC-MS/MS Experimental Workflow.

Detailed Protocols

Quantification of this compound by HPLC-UV

This protocol is suitable for the quantification of this compound in plant extracts and pharmaceutical formulations.

a. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Internal Standard (IS), e.g., Daidzein

  • Solid Phase Extraction (SPE) C18 cartridges

  • 0.45 µm syringe filters

b. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

c. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Dissolve the sample in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elute this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

e. Calibration and Quantification

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Spike each calibration standard and sample with the internal standard at a constant concentration.

  • Inject the calibration standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantification of this compound by GC-MS

This protocol is suitable for the quantification of this compound in complex matrices where higher selectivity is required. Derivatization is necessary to improve the volatility of this compound.

a. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (IS), e.g., deuterated this compound

b. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

c. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for injection.

d. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative and the IS.

e. Calibration and Quantification

  • Prepare calibration standards of this compound and derivatize them following the same procedure as the samples.

  • Inject the derivatized standards and samples into the GC-MS system.

  • Construct a calibration curve based on the peak area ratios of the target ion of this compound-TMS to the target ion of the IS.

  • Quantify this compound in the samples using the calibration curve.

Quantification of this compound by LC-MS/MS

This protocol offers the highest sensitivity and selectivity and is ideal for quantifying low levels of this compound in biological fluids like plasma or urine.[1]

a. Materials and Reagents

  • This compound analytical standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS), e.g., ¹³C-labeled this compound

  • Methanol (LC-MS grade)

b. Instrumentation

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Data acquisition and processing software

c. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Inject into the LC-MS/MS system.

d. LC-MS/MS Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-1 min: 20% B

    • 1-5 min: 20-80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80-20% B

    • 6.1-8 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion → Product ion (Note: Specific MRM transitions should be optimized for the instrument used.)

e. Calibration and Quantification

  • Prepare calibration standards in a blank matrix (e.g., charcoal-stripped plasma) to match the sample matrix.

  • Process the standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration.

  • Determine the concentration of this compound in the samples from the curve.

Signaling Pathways of this compound Precursor (Formononetin)

This compound is a primary metabolite of formononetin. The biological activities of this compound are expected to be closely related to those of formononetin, which has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell survival.[2][3]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Formononetin Formononetin (this compound Precursor) PI3K PI3K Formononetin->PI3K Activates KEAP1 KEAP1 Formononetin->KEAP1 Inhibits Binding MAPK MAPK Formononetin->MAPK Modulates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Nrf2 Nrf2 KEAP1->Nrf2 Sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Inflammation_Apoptosis Inflammation_Apoptosis MAPK->Inflammation_Apoptosis Regulates Gene_Expression Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Gene_Expression Induces

Figure 4. Potential Signaling Pathways Modulated by Formononetin.

Formononetin has been shown to activate the PI3K/Akt pathway, leading to cell survival and proliferation.[3][4] It can also interfere with the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate antioxidant gene expression. Additionally, formononetin modulates MAPK signaling, which plays a role in inflammation and apoptosis. As a metabolite, this compound may contribute to these effects.

References

Application Note: RP-HPLC Method Development for Desoxyanisoin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desoxyanisoin (4,4'-Dimethoxydeoxybenzoin) is a chemical compound belonging to the deoxybenzoin (B349326) class, which shares structural similarities with isoflavones. Its analysis is pertinent in various fields, including synthetic chemistry, and potentially in the study of related natural products. High-Performance Liquid Chromatography (HPLC) is a frequently used technique for the quantification of such compounds.[1] This application note provides a comprehensive protocol for the development and validation of a reliable Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The methodology adheres to the principles outlined in the International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for quality control and research purposes.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its chromatographic behavior, particularly its affinity for non-polar stationary phases used in RP-HPLC.

PropertyValueReference
CAS Number 120-44-5[4][5]
Molecular Formula C₁₆H₁₆O₃
Molecular Weight 256.30 g/mol
Melting Point 110-112 °C
logP (Octanol/Water) 3.17
Solubility Sparingly soluble in water; slightly soluble in Methanol and Chloroform.
IUPAC Name 1,2-bis(4-methoxyphenyl)ethanone

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability for isoflavone-like compounds.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • HPLC grade Acetonitrile

    • HPLC grade Methanol

    • HPLC grade water (filtered and degassed)

    • Analytical grade Orthophosphoric Acid or Acetic Acid.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water with 0.1% Orthophosphoric Acid or Acetic Acid.

    • Mobile Phase B: HPLC grade Acetonitrile with 0.1% Orthophosphoric Acid or Acetic Acid.

    • All mobile phases should be filtered through a 0.45 µm membrane filter and degassed via sonication before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish linearity.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (preferably the mobile phase) to achieve a theoretical concentration within the linear range of the method. The solution must be filtered through a 0.22 µm syringe filter prior to injection to prevent column blockage.

Chromatographic Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of chromatographic parameters.

G cluster_optim Optimization cluster_val Validation (ICH Guidelines) A Select C18 Column B Prepare Mobile Phases (A: Water, B: ACN) + 0.1% Acid C Prepare Standard & Sample Solutions D Determine λmax (using PDA Detector) C->D E Scouting Gradient Run (e.g., 10-90% B over 30 min) D->E F Optimize Gradient/Isocratic Elution (Adjust slope and/or %B) E->F G Fine-tune Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) F->G H System Suitability Test G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Finalized Method L->M

Caption: RP-HPLC method development and validation workflow.

  • Wavelength Selection: Inject a standard solution and acquire the UV spectrum using the PDA detector. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure maximum sensitivity.

  • Initial Scouting Gradient: Perform a broad gradient run (e.g., 10% to 90% Acetonitrile over 30 minutes) to determine the approximate retention time of this compound. A flow rate of 1.0 mL/min is a common starting point.

  • Optimization of Elution:

    • Gradient Method: Based on the scouting run, a narrower, more focused gradient can be developed around the elution time of the analyte to ensure good separation from any impurities.

    • Isocratic Method: If the analyte elutes quickly and is well-resolved, an isocratic method can be developed. The optimal percentage of the organic modifier (Acetonitrile) can be estimated from the scouting run and confirmed through experimental trials.

  • Final Adjustments: Minor adjustments to flow rate and column temperature can be made to optimize peak shape and analysis time.

Method Validation Protocol

The optimized method must be validated according to ICH guidelines to demonstrate its suitability.

G cluster_params Key Validation Parameters Start Optimized Method A System Suitability (Tailing, Plates, %RSD) Start->A B Specificity (Peak Purity, Resolution) Start->B C Linearity (Calibration Curve, R² ≥ 0.999) A->C B->C D Accuracy (% Recovery at 3 Levels) C->D E Precision (Intra- & Inter-Day %RSD) C->E F LOD & LOQ (S/N Ratio or Formula) C->F G Robustness (Vary pH, Flow, Temp) D->G E->G F->G End Validated Method G->End

Caption: Key parameters for HPLC method validation.

  • System Suitability: Inject the standard solution six times and evaluate parameters like tailing factor (should be ≤2), theoretical plates (should be >2000), and the relative standard deviation (%RSD) for peak area and retention time (should be ≤2%).

  • Linearity: Analyze the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the average peak area against the concentration and determine the correlation coefficient (r²), which should be ≥0.999.

  • Accuracy: Perform a recovery study using the standard addition method. Spike a known amount of sample with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD for both studies should not exceed 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., ±2% in mobile phase organic content, ±0.1 unit of pH, ±0.1 mL/min in flow rate) and assess the impact on the results. The method is robust if the results remain unaffected by these minor changes.

Data Presentation

All quantitative data from the method development and validation should be summarized in tables for clarity and easy interpretation.

Table 1: Optimized Chromatographic Conditions

Parameter Optimized Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (0.1% H₃PO₄) [Specify Ratio, e.g., 60:40 v/v]
Elution Mode Isocratic / Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength [λmax] nm
Injection Volume 10 µL

| Run Time | [Specify] min |

Table 2: System Suitability and Validation Summary

Validation Parameter Acceptance Criteria Observed Result
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
Intra-day ≤ 2.0%
Inter-day ≤ 2.0%
LOD (µg/mL) -
LOQ (µg/mL) -

| Robustness | No significant change | Passed |

References

Application Notes and Protocols for the GC/MS Analysis of Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone, is an isoflavone (B191592) derivative with a chemical structure similar to other bioactive isoflavones found in various plant species. Its analysis is crucial in phytochemical studies, metabolic research, and as a potential impurity in drug synthesis. Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high resolution and sensitivity. These application notes provide a comprehensive overview and detailed protocols for the GC/MS analysis of this compound.

I. Principles of GC/MS Analysis for this compound

Gas chromatography separates volatile and thermally stable compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. Following separation, the eluted compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that allows for the identification and quantification of the analyte. For polar compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance.

II. Experimental Protocols

The following protocols are provided as a starting point for the GC/MS analysis of this compound and should be optimized and validated for specific applications.

A. Sample Preparation

The choice of sample preparation method depends on the matrix in which this compound is to be analyzed.

1. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids, Plant Extracts)

  • Objective: To clean up the sample and concentrate the analyte.

  • Materials: C18 SPE cartridges, methanol (B129727), acetonitrile, water, hexane.

  • Protocol:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 40% aqueous methanol to remove moderately polar impurities.

    • Elute this compound with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC/MS analysis.

2. Liquid-Liquid Extraction (LLE) for Aqueous Samples

  • Objective: To extract this compound from an aqueous matrix.

  • Materials: Ethyl acetate, dichloromethane, or other suitable water-immiscible organic solvent; saturated sodium chloride solution.

  • Protocol:

    • Adjust the pH of the aqueous sample to neutral or slightly acidic.

    • Add an equal volume of the organic solvent to the sample in a separatory funnel.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

    • Combine the organic extracts and wash with a saturated sodium chloride solution to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

    • Reconstitute the residue for GC/MS analysis.

B. Derivatization (if required)

For some GC systems and applications, derivatization of the keto group in this compound to a more volatile and thermally stable derivative (e.g., an oxime) may improve peak shape and sensitivity.

  • Objective: To increase the volatility of this compound.

  • Materials: Pyridine (B92270), hydroxylamine (B1172632) hydrochloride.

  • Protocol:

    • To the dried sample residue, add 50 µL of pyridine and 50 µL of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60-70°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for injection into the GC/MS.

C. GC/MS Instrumental Parameters

The following parameters are based on a typical method for deoxybenzoin (B349326) derivatives and should be adapted for this compound.[1]

ParameterRecommended Setting
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Oven Temperature ProgramInitial temperature: 150 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C, hold for 5 minutes.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range50 - 350 m/z
Solvent Delay3 - 5 minutes (to be determined based on solvent elution time)

III. Data Presentation

A. Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The mass spectrum obtained from the NIST database is summarized below.

m/zRelative Intensity (%)Proposed Fragment Ion
256~5[M]+• (Molecular Ion)
135100[CH3O-C6H4-CO]+ (p-methoxybenzoyl cation) - Base Peak
121~30[CH3O-C6H4-CH2]+ (p-methoxybenzyl cation)
107~15[C7H7O]+
92~10[C6H4O]+•
77~15[C6H5]+ (Phenyl cation)

B. Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.

ParameterTypical Range/Value (to be determined during method validation)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Linearity (R²)> 0.99
Recovery (%)85 - 115%
Precision (%RSD)< 15%

IV. Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (m/z Separation) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

GC/MS Experimental Workflow for this compound Analysis.

Fragmentation_Pathway cluster_M Molecular Ion node_M This compound (M) m/z = 256 node_135 p-Methoxybenzoyl cation m/z = 135 (Base Peak) node_M->node_135 α-cleavage node_121 p-Methoxybenzyl radical node_M->node_121 node_121_ion p-Methoxybenzyl cation m/z = 121 node_M->node_121_ion α-cleavage node_135_radical p-Methoxybenzoyl radical node_M->node_135_radical

References

Application of Desoxyanisoin in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive compounds utilizing desoxyanisoin as a key precursor. It focuses on the synthesis of isoflavones, particularly daidzein (B1669772), and summarizes their biological activities, including antitumor, antimicrobial, and estrogenic effects. Experimental protocols and signaling pathway diagrams are provided to facilitate research and development in this area.

Introduction

This compound, also known as 1,2-bis(4-methoxyphenyl)ethanone, is a versatile chemical intermediate. Its structural resemblance to the core of isoflavonoids makes it an excellent starting material for the synthesis of a variety of bioactive molecules. Isoflavones, such as daidzein and genistein, are a class of phytoestrogens found in soy and other legumes, and are known for their potential health benefits, including roles in preventing hormone-dependent cancers, cardiovascular diseases, and osteoporosis. This document outlines the synthetic routes from this compound to these valuable compounds and details their biological effects and mechanisms of action.

Synthesis of Bioactive Compounds from this compound

The primary application of this compound in the synthesis of bioactive compounds is in the preparation of isoflavones. The core transformation involves the cyclization of the this compound backbone to form the chromen-4-one ring system characteristic of isoflavones. Several methods have been developed to achieve this, primarily involving the introduction of a one-carbon unit.

Synthesis of Daidzein (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one)

Daidzein is a key isoflavone (B191592) with a range of biological activities. A common synthetic strategy involves the cyclization of a hydroxylated this compound derivative.

Workflow for Daidzein Synthesis:

Daidzein Synthesis Workflow start Start with This compound Analogue step1 Cyclization Reaction (e.g., Vilsmeier-Haack or Base-catalyzed condensation) start->step1 Reagents step2 Formation of Isoflavone Backbone step1->step2 Intramolecular cyclization step3 Demethylation (if necessary) to yield Daidzein step2->step3 Protective group removal end Daidzein (Bioactive Isoflavone) step3->end Antitumor Signaling Pathway Daidzein Daidzein MAPK MAPK Pathway (ERK, JNK, p38) Daidzein->MAPK Inhibits Akt PI3K/Akt Pathway Daidzein->Akt Inhibits NFkB NF-κB Pathway Daidzein->NFkB Inhibits Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle Proliferation Inhibition of Proliferation Akt->Proliferation NFkB->Proliferation Estrogen Receptor Signaling Isoflavone Isoflavone (e.g., Daidzein) ER Estrogen Receptor (ERα / ERβ) Isoflavone->ER Binds to ERE Estrogen Response Element (in DNA) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Regulates BiologicalResponse Biological Response (e.g., Cell Proliferation) GeneTranscription->BiologicalResponse

Application Note: Synthesis of α-Bromodesoxyanisoin via Electrophilic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of α-bromodesoxyanisoin, a halogenated derivative of this compound. The procedure is adapted from the established method for the α-bromination of structurally similar aryl ketones. This key intermediate is of interest in synthetic organic chemistry and drug development for the introduction of further functionalities. The protocol herein describes a reproducible method using N-bromosuccinimide (NBS) as the brominating agent. Quantitative data, a detailed experimental workflow, and a reaction pathway diagram are provided to ensure successful synthesis and characterization.

Introduction

This compound, also known as 1,2-bis(4-methoxyphenyl)ethanone, is a deoxybenzoin (B349326) derivative. The introduction of a bromine atom at the α-position to the carbonyl group yields α-bromothis compound, a versatile intermediate for further chemical modifications. The α-bromo ketone functionality allows for various nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The procedure outlined below is a robust method for this transformation.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
This compoundC₁₆H₁₆O₃256.29Starting Material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating Agent
Dimethyl Sulfoxide (B87167) (DMSO)C₂H₆OS78.13Solvent & Promoter
Dichloromethane (B109758) (CH₂Cl₂)CH₂Cl₂84.93Extraction Solvent
Saturated Sodium BicarbonateNaHCO₃84.01Quenching Agent
Anhydrous Sodium SulfateNa₂SO₄142.04Drying Agent

Table 2: Expected Yield and Spectroscopic Data

ProductExpected YieldExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected ¹³C NMR Signals (CDCl₃, δ ppm)
α-Bromothis compoundModerate to GoodSinglet for the α-proton shifted downfield (compared to starting material), aromatic protons, and methoxy (B1213986) protons.Shifted carbonyl carbon, α-carbon bearing bromine, and aromatic carbons.

Experimental Protocols

Synthesis of α-Bromothis compound

This procedure is adapted from the DMSO-promoted α-bromination of α-aryl ketones using NBS.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford pure α-bromothis compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound in DMSO add_nbs Add NBS start->add_nbs react Heat and Stir (50-60°C, 2-4h) add_nbs->react quench Quench with Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of α-bromothis compound.

Troubleshooting & Optimization

Improving the reaction yield of Desoxyanisoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Desoxyanisoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?

The most prevalent method for synthesizing this compound (also known as 1,2-bis(4-methoxyphenyl)ethanone) is through a Friedel-Crafts acylation reaction.[1][2][3][4] This typically involves the reaction of anisole (B1667542) with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] Alternative starting materials can include 4-methoxyphenylacetic acid or its anhydride.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in this compound synthesis can stem from several factors. Here are some common issues and their solutions:

  • Moisture Contamination: Friedel-Crafts acylation reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the reactant (anisole) and the product (this compound) can form complexes with it. Ensure you are using the correct molar ratio of catalyst to the limiting reagent.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Running the reaction at too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions. It is crucial to follow the recommended temperature profile for your specific protocol.

  • Product Loss During Workup: this compound may be lost during the extraction and purification steps. Ensure proper phase separation during aqueous workup and consider techniques like back-extraction of the aqueous layer to recover any dissolved product. If your product is unexpectedly soluble in the aqueous layer or volatile, these fractions should be checked.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include polyacylation (though less common in acylation than alkylation) and rearrangements.

Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?

The formation of side products is a common issue. In the context of this compound synthesis via Friedel-Crafts acylation, potential side products can arise from:

  • Ortho-Acylation: While the para-substituted product is typically favored due to steric hindrance, some ortho-acylation of anisole can occur, leading to isomeric impurities. The methoxy (B1213986) group of anisole is an ortho-para director.

  • Dealkylation: Under harsh reaction conditions, the methoxy groups on the aromatic rings may be cleaved.

  • Rearrangement of the Acylium Ion: Although less common than with carbocations in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to unexpected ketone products.

To minimize side products, consider the following:

  • Control Reaction Temperature: Gradual addition of reactants and maintaining the recommended temperature can help control the reaction's selectivity.

  • Choice of Solvent: The solvent can influence the reaction's outcome. Common solvents for Friedel-Crafts acylation include dichloromethane (B109758) and carbon disulfide.

  • Purification: Effective purification techniques, such as column chromatography or recrystallization, are essential for isolating the desired product from any side products.

Q4: Can this compound be synthesized from anethole (B165797)?

Yes, this compound can be synthesized from anethole, which is a naturally occurring phenylpropanoid. This alternative route may involve the oxidation of anethole to form an intermediate that can then be converted to this compound. For instance, anethole can be oxidized to anisic acid, which can then be used in subsequent steps.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during this compound synthesis.

Problem: Low or No Product Formation
Potential Cause Troubleshooting Step Recommended Action
Inactive Catalyst Verify the integrity of the Lewis acid catalyst.Use a fresh, unopened container of the Lewis acid. Ensure anhydrous conditions are strictly maintained.
Poor Quality Reagents Check the purity of starting materials (anisole, 4-methoxyphenylacetyl chloride).Purify starting materials if necessary (e.g., distill anisole).
Incorrect Reaction Conditions Review the reaction temperature, time, and stirring.Optimize reaction parameters based on literature procedures. Ensure efficient mixing.
Product Lost During Workup Analyze all phases and waste streams from the workup.Check the aqueous layer and any filtration media for the presence of the product using techniques like TLC.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for this compound synthesis and related acylation reactions found in the literature.

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Anisole, Benzoyl ChlorideHBEA Zeolite-12024~83 (conversion)
α-hydroxyl carbonyl compounds, PPh₃, NCS, Na₂S·9H₂O-DMF200.5Not specified for this compound directly

Note: Direct yield data for the specific synthesis of this compound was limited in the provided search results. The table includes data from a related acylation of anisole to provide context for reaction conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation for this compound Synthesis

This protocol is a general representation of the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • 4-Methoxyphenylacetyl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add a solution of 4-methoxyphenylacetyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension of AlCl₃ via the dropping funnel.

  • After the addition is complete, add anisole (1 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for the time specified in the literature (typically a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under inert atmosphere add_catalyst Add anhydrous AlCl3 and CH2Cl2 start->add_catalyst cool Cool to 0°C add_catalyst->cool add_acyl Add 4-methoxyphenylacetyl chloride cool->add_acyl add_anisole Add anisole add_acyl->add_anisole react Stir at room temperature add_anisole->react monitor Monitor by TLC react->monitor quench Quench with ice and HCl monitor->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_conditions Conditions Check cluster_reagents Reagents Check cluster_workup_analysis Workup Analysis start Low Reaction Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Inspect Reagents start->check_reagents check_workup Analyze Workup Procedure start->check_workup temp Temperature optimal? check_conditions->temp time Sufficient reaction time? check_conditions->time atmosphere Inert atmosphere maintained? check_conditions->atmosphere catalyst Catalyst active & anhydrous? check_reagents->catalyst reactants Reactants pure? check_reagents->reactants solvent Solvent anhydrous? check_reagents->solvent aqueous_layer Check aqueous layer for product check_workup->aqueous_layer filtration Check filtration media check_workup->filtration emulsion Emulsion formation? check_workup->emulsion solution Implement Corrective Actions temp->solution time->solution atmosphere->solution catalyst->solution reactants->solution solvent->solution aqueous_layer->solution filtration->solution emulsion->solution

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Large-Scale Synthesis of Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of Desoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone). This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for optimizing this important industrial synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of anisole (B1667542) with either 4-methoxyphenylacetic acid or its more reactive derivative, 4-methoxyphenylacetyl chloride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a solid acid catalyst for greener and more scalable processes.

Q2: My Friedel-Crafts acylation is resulting in a low yield. What are the common causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst, particularly AlCl₃, is highly sensitive to moisture. Any water present in the reagents or solvent will lead to its deactivation. Additionally, the ketone product can form a complex with the catalyst, effectively sequestering it from the reaction.[1]

  • Suboptimal Reaction Temperature: The temperature significantly impacts the reaction rate and selectivity. While some reactions may proceed at room temperature, heating is often required. However, excessively high temperatures can promote side reactions and decomposition of starting materials or the product.[2]

  • Poor Reagent Quality: The purity of anisole, 4-methoxyphenylacetic acid (or its acid chloride), and the catalyst is crucial. Impurities can lead to unwanted side reactions and byproducts.[2]

  • Insufficient Catalyst Loading: Due to the complexation of the catalyst with the this compound product, a stoichiometric amount of the Lewis acid relative to the acylating agent is often necessary for complete conversion.[3]

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity?

A3: The methoxy (B1213986) group of anisole is an ortho-, para-directing group. While the para-substituted product (this compound) is sterically and electronically favored, the formation of the ortho-isomer is a common side reaction. To improve para-selectivity:

  • Catalyst Choice: The use of shape-selective heterogeneous catalysts, such as zeolites (e.g., H-Beta, Mordenite), can sterically hinder the formation of the bulkier ortho-isomer.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the para-product.

  • Solvent: Non-polar solvents like dichloromethane (B109758) or carbon disulfide are commonly used and generally favor high para-selectivity.

Q4: What are the primary safety concerns when performing this synthesis at a large scale?

A4: The primary safety hazards are associated with the reagents used:

  • Aluminum Chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should be handled in a dry, well-ventilated area, and all equipment must be scrupulously dried.

  • 4-Methoxyphenylacetyl Chloride: This is a corrosive and moisture-sensitive liquid.

  • Solvents: Dichloromethane is a commonly used solvent and is a suspected carcinogen. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are essential.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Moisture in Reagents/Glassware Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Handle moisture-sensitive reagents like AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old or has been exposed to air, its activity may be compromised.
Insufficient Catalyst For traditional Lewis acid catalysts like AlCl₃, use at least a stoichiometric amount relative to the acylating agent to account for complexation with the product.
Suboptimal Temperature If the reaction is sluggish, consider a moderate increase in temperature while monitoring for byproduct formation using techniques like TLC or HPLC. Avoid excessive heat to prevent decomposition.
Deactivated Aromatic Ring This is less of a concern with anisole, which is an activated ring system. However, ensure the anisole starting material is pure and free from deactivating contaminants.
Issue 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Formation of Ortho-Isomer To enhance para-selectivity, consider using a shape-selective solid acid catalyst like H-Beta or Mordenite zeolite. Optimizing to a lower reaction temperature may also favor the para-product.
Di-acylation While the acyl group is deactivating, highly reactive starting materials can sometimes lead to di-acylation. Use a stoichiometric amount of the acylating agent and monitor the reaction progress closely to avoid over-reaction.
Cleavage of Methoxy Group With strong Lewis acids like AlCl₃ at elevated temperatures, demethylation of the anisole moiety can occur. Using a milder catalyst or carefully controlling the reaction temperature can mitigate this.
Tarry, Dark-Colored Reaction Mixture This often indicates decomposition due to excessively high temperatures. Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating.
Issue 3: Difficult Product Isolation and Purification
Possible Cause Suggested Solution
Incomplete Quenching Ensure the reaction is completely quenched by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated acid. This breaks up the product-catalyst complex. Stir thoroughly until all solids dissolve.
Emulsion Formation During Extraction During the aqueous workup, emulsions can form. To break them, add a saturated brine solution and gently swirl the separatory funnel.
Product Co-crystallization with Byproducts If the crude product is difficult to purify by crystallization, consider a multi-step purification process. This may involve an initial crystallization to remove the bulk of the product, followed by column chromatography of the mother liquor to isolate the remaining product and separate isomers. For large-scale operations, re-crystallization from a different solvent system may be effective.
Residual Catalyst in the Product Thoroughly wash the organic layer with dilute acid, water, and then a bicarbonate solution to remove any remaining catalyst and acidic impurities before drying and solvent evaporation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Anisole with 4-Methoxyphenylacetyl Chloride

Materials:

  • Anisole

  • 4-Methoxyphenylacetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to manage HCl evolution. Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere.

  • Reagent Preparation: In a fume hood, carefully charge the reaction flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to create a slurry. Cool the mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry while maintaining the temperature between 0-5 °C.

  • Anisole Addition: In the dropping funnel, prepare a solution of anisole (1.0-1.2 equivalents) in anhydrous DCM. Add the anisole solution dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup - Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes.

Data Presentation

Table 1: Effect of Catalyst on Friedel-Crafts Acylation of Anisole (Illustrative)

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Para-selectivity (%)
AlCl₃110Dichloromethane253>99~95
FeCl₃110Dichloromethane25595~93
H-Beta Zeolite20 (wt%)Acetic Acid1302>99>99
Mordenite Zeolite20 (wt%)Acetic Acid1502>99>99

Note: This table is illustrative and combines data from analogous reactions. Actual results for this compound synthesis may vary and require optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware charge_catalyst Charge AlCl3 & DCM prep_glass->charge_catalyst prep_reagents Prepare Anhydrous Reagents prep_reagents->charge_catalyst cool Cool to 0-5 °C charge_catalyst->cool add_acyl Add 4-Methoxyphenylacetyl Chloride cool->add_acyl add_anisole Add Anisole add_acyl->add_anisole react Stir at Room Temp add_anisole->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash (H2O, NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Recrystallize dry->purify product Pure this compound purify->product troubleshooting_workflow start Low Yield or Incomplete Reaction check_moisture Check for Moisture (Reagents, Glassware) start->check_moisture check_catalyst Verify Catalyst Activity & Loading check_moisture->check_catalyst [ Dry System ] check_temp Optimize Reaction Temperature check_catalyst->check_temp [ Catalyst OK ] check_purity Analyze Reagent Purity check_temp->check_purity [ Temp Optimized ] solution Problem Resolved check_purity->solution [ Purity Confirmed ] signaling_pathway cluster_reactants Reactants anisole Anisole intermediate Sigma Complex (Carbocation Intermediate) anisole->intermediate + Acylium Ion acyl_chloride 4-Methoxyphenylacetyl Chloride electrophile Acylium Ion Electrophile acyl_chloride->electrophile + AlCl3 catalyst AlCl3 catalyst->electrophile electrophile->intermediate product_complex Product-Catalyst Complex intermediate->product_complex - H+ side_product Ortho-isomer intermediate->side_product - H+ (minor pathway) product This compound (para-product) product_complex->product + H2O (Workup)

References

Technical Support Center: Purification of Crude Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Desoxyanisoin (4,4'-dimethoxydeoxybenzoin). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in my crude this compound sample?

A2: If your this compound was synthesized via the Friedel-Crafts acylation of anisole (B1667542) with 4-methoxyphenylacetyl chloride (or a related electrophile), common impurities may include:

  • Isomeric Byproducts: The ortho-acylated isomer (2,4'-dimethoxydeoxybenzoin).

  • Unreacted Starting Materials: Anisole and 4-methoxyphenylacetic acid or its acid chloride.

  • Reagents and Catalysts: Residual Lewis acid catalyst (e.g., aluminum chloride) and quenching reagents.

  • Solvent Residues: Solvents used in the reaction and workup.

Q3: How can I quickly assess the purity of my this compound samples?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for rapid, qualitative assessment of purity. By spotting your crude material and the purified fractions against a reference standard, you can visualize the removal of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A typical HPLC analysis would utilize a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.

Purification Techniques: Protocols and Troubleshooting

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound, especially for removing small amounts of impurities.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot 95% ethanol. Heat the mixture on a hot plate and stir until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Workflow for Recrystallization of this compound

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude this compound in minimal hot 95% ethanol hot_filtration Hot filtration (optional) to remove insoluble impurities dissolve->hot_filtration If insolubles are present add_water Add water dropwise to cloud point hot_filtration->add_water cool_rt Cool slowly to room temperature add_water->cool_rt ice_bath Place in ice bath for 30 minutes cool_rt->ice_bath vac_filtration Vacuum filter crystals ice_bath->vac_filtration wash Wash with cold ethanol/water vac_filtration->wash dry Dry to constant weight wash->dry G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation tlc Determine mobile phase (e.g., Pet. Ether:EtOAc) via TLC (Rf ~0.3) pack_column Pack silica (B1680970) gel column tlc->pack_column load_sample Dissolve crude this compound and load onto column pack_column->load_sample elute Elute with mobile phase (isocratic or gradient) load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_tlc Monitor fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine pure fractions monitor_tlc->combine_fractions Identify pure fractions remove_solvent Remove solvent under reduced pressure combine_fractions->remove_solvent

Side-product formation in Desoxyanisoin synthesis and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Desoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone).[1][2] This resource addresses common side-product formations and offers mitigation strategies for two primary synthetic routes: Friedel-Crafts acylation of anisole (B1667542) and the reduction of anisoin (B85897).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common laboratory-scale synthetic routes to this compound are:

  • Friedel-Crafts Acylation: This involves the reaction of anisole with a suitable acylating agent, such as 4-methoxyphenylacetyl chloride or 4-methoxyphenylacetic anhydride, in the presence of a Lewis acid catalyst.

  • Reduction of Anisoin: This route starts with the benzoin (B196080) condensation of anisaldehyde to form anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone), which is then reduced to this compound.[3][4]

Q2: What are the major side products in the Friedel-Crafts acylation synthesis of this compound?

A2: The primary side products in the Friedel-Crafts acylation route are:

  • Ortho-isomer: Formation of 1-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethanone due to acylation at the ortho position of anisole.

  • Phenolic byproducts: Demethylation of the methoxy (B1213986) groups on the aromatic rings by strong Lewis acids, leading to hydroxylated impurities.

  • Polyacylated products: Although less common due to the deactivating effect of the acyl group, further acylation of the product can occur under harsh conditions.

Q3: How can I minimize the formation of the ortho-isomer in Friedel-Crafts acylation?

A3: To enhance para-selectivity and minimize the ortho-isomer, consider the following:

  • Catalyst Selection: Use shape-selective heterogeneous catalysts like zeolites (e.g., H-BEA, Mordenite), which can sterically hinder the formation of the bulkier ortho-isomer.

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents to optimize for the para-product.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-isomer.

Q4: What are the potential side products when reducing anisoin to this compound?

A4: The reduction of anisoin can lead to several side products, including:

  • Diol formation: Over-reduction of the ketone and reduction of the hydroxyl group can lead to the formation of 1,2-bis(4-methoxyphenyl)-1,2-ethanediol (B1216273).[5]

  • Unreacted Anisoin: Incomplete reduction will leave residual starting material in the product mixture.

  • Alkane formation: Vigorous reduction conditions might lead to the complete reduction of the carbonyl group to a methylene (B1212753) group, and potentially the hydroxyl group as well, forming 1,2-bis(4-methoxyphenyl)ethane.

Q5: Which analytical techniques are best for monitoring the reaction and identifying side products?

A5: The following analytical techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and preliminary identification of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For separating and identifying volatile components of the reaction mixture, providing both retention time and mass spectral data for structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the product mixture, especially for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the definitive structural confirmation of the final product and isolated side products.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation of Anisole
Issue Probable Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inactive Lewis acid catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low.1. Use a fresh, anhydrous Lewis acid and ensure all glassware is thoroughly dried. 2. Use a stoichiometric amount or a slight excess of the Lewis acid. 3. Gradually increase the reaction temperature while monitoring for side product formation.
High Percentage of Ortho-Isomer 1. Use of a non-selective Lewis acid (e.g., AlCl₃). 2. High reaction temperature favoring the kinetic product.1. Switch to a milder, more selective Lewis acid such as FeCl₃ or ZnCl₂. 2. Employ a shape-selective zeolite catalyst. 3. Conduct the reaction at a lower temperature.
Presence of Phenolic Impurities (Demethylation) 1. Use of a strong Lewis acid (e.g., AlCl₃). 2. High reaction temperature.1. Use a milder Lewis acid (e.g., FeCl₃, zeolites). 2. Maintain a lower reaction temperature (e.g., 0-25 °C).
Formation of Polyacylated Byproducts 1. Use of excess acylating agent. 2. Highly activating reaction conditions.1. Use a 1:1 stoichiometric ratio of anisole to the acylating agent. 2. Monitor the reaction closely using TLC or GC and stop it once the starting material is consumed.
Difficult Work-up (Persistent Emulsions) Formation of aluminum hydroxide (B78521) complexes during aqueous work-up.1. Add a small amount of a different organic solvent. 2. Increase the ionic strength of the aqueous layer by adding brine. 3. Filter the mixture through a pad of Celite.
Route 2: Reduction of Anisoin
Issue Probable Cause(s) Recommended Solution(s)
Incomplete Reaction (Presence of Unreacted Anisoin) 1. Insufficient amount of reducing agent. 2. Inactive catalyst (for catalytic hydrogenation). 3. Short reaction time.1. Use a molar excess of the reducing agent (e.g., sodium borohydride). 2. Use a fresh, active catalyst. 3. Increase the reaction time and monitor progress by TLC.
Formation of 1,2-bis(4-methoxyphenyl)-1,2-ethanediol (Diol) Over-reduction of the carbonyl group.1. Use a milder reducing agent or less forcing conditions. 2. Carefully control the stoichiometry of the reducing agent. 3. Monitor the reaction closely and stop it upon the disappearance of the starting material.
Formation of 1,2-bis(4-methoxyphenyl)ethane (Alkane) Harsh reduction conditions (e.g., high-pressure hydrogenation, strong acid with zinc amalgam).1. Opt for a milder reduction method like catalytic transfer hydrogenation. 2. Avoid overly acidic or high-temperature conditions.
Low Diastereoselectivity (in Diol byproduct) The reduction of the ketone can lead to different stereoisomers of the diol.While not directly impacting the desired product, understanding the stereochemistry can aid in byproduct characterization. Chiral reducing agents could be used if a specific diastereomer is desired for other purposes.

Quantitative Data Presentation

Table 1: Influence of Catalyst on Isomer Distribution in Friedel-Crafts Acylation of Anisole

CatalystAcylating AgentSolventTemperature (°C)para:ortho RatioReference
AlCl₃Acetyl ChlorideCS₂098:2Textbooks
FeCl₃Acetic Anhydride-10097:3Textbooks
ZnCl₂Acetic Anhydride-15095:5Textbooks
H-BEA ZeoliteBenzoyl Chloride-120~96:4
Mordenite ZeoliteAcetic AnhydrideAcetic Acid150>99:1-

Table 2: Comparison of Reduction Methods for Anisoin

Reducing Agent/MethodTypical Solvent(s)Key Side ProductsComments
Catalytic Transfer Hydrogenation (e.g., with Ammonium (B1175870) Formate (B1220265) and Pd/C)Alcohols (e.g., Isopropanol)Unreacted anisoin, potential for over-reduction to the alkane with prolonged reaction times.Generally a mild and effective method.
Sodium Borohydride (NaBH₄) Ethanol (B145695), Methanol1,2-bis(4-methoxyphenyl)-1,2-ethanediol (diol).A common and relatively safe reducing agent for ketones.
Clemmensen Reduction (Zn(Hg), HCl)Toluene, EthanolDimerization products, rearrangement products.Harsh acidic conditions may not be suitable for all substrates.
Wolff-Kishner Reduction (H₂NNH₂, KOH)Ethylene Glycol-Harsh basic conditions.

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from standard Friedel-Crafts procedures and optimized for high para-selectivity.

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Acylating Agent: Dissolve 4-methoxyphenylacetyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the stirred suspension at 0 °C (ice bath).

  • Addition of Anisole: After the addition of the acyl chloride, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with water, 5% aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Protocol 2: Synthesis of this compound via Reduction of Anisoin using Catalytic Transfer Hydrogenation

This protocol provides a mild and efficient method for the reduction of anisoin.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisoin (1.0 eq.) in isopropanol.

  • Addition of Reagents: Add ammonium formate (5-10 eq.) and 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC until all the anisoin is consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of isopropanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or column chromatography on silica gel to obtain pure this compound.

Mandatory Visualizations

Friedel_Crafts_Acylation_Pathway Anisole Anisole This compound This compound (para-product) Anisole->this compound + Acylium Ion OrthoIsomer Ortho-isomer (Side Product) Anisole->OrthoIsomer + Acylium Ion AcylChloride 4-Methoxyphenylacetyl Chloride Intermediate Acylium Ion Intermediate AcylChloride->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate Demethylation Demethylation (Side Reaction) This compound->Demethylation + Strong Lewis Acid + Heat PhenolicProduct Phenolic Byproduct Demethylation->PhenolicProduct

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Anisoin_Reduction_Pathway Anisoin Anisoin (α-Hydroxy Ketone) This compound This compound Anisoin->this compound + [H] Diol 1,2-Diol (Side Product) Anisoin->Diol + [H] (Over-reduction) ReducingAgent Reducing Agent (e.g., CTH, NaBH₄) ReducingAgent->this compound Alkane Alkane (Over-reduction) This compound->Alkane + Excess [H] (Harsh Conditions)

Caption: Reduction pathways for the synthesis of this compound from Anisoin.

Troubleshooting_Logic Start Problem Encountered During Synthesis LowYield Low Yield Start->LowYield SideProducts High Level of Side Products Start->SideProducts CheckReagents Check Reagent Purity and Stoichiometry LowYield->CheckReagents CheckConditions Review Reaction Conditions (T, time) LowYield->CheckConditions IdentifySideProducts Identify Side Products (GC-MS, NMR) SideProducts->IdentifySideProducts Purification Improve Purification Method CheckReagents->Purification OptimizeCatalyst Optimize Catalyst (Type, Amount) CheckConditions->OptimizeCatalyst Mitigation Apply Mitigation Strategy (from Troubleshooting Guide) OptimizeCatalyst->Mitigation IdentifySideProducts->Mitigation

Caption: A logical workflow for troubleshooting this compound synthesis.

Experimental_Workflow Start Start ReactionSetup Reaction Setup Start->ReactionSetup Reaction Run Reaction ReactionSetup->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up and Extraction Monitoring->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimization of Desoxyanisoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Desoxyanisoin (4,4'-dimethoxydeoxybenzoin). Our focus is on the optimization of reaction conditions, primarily through the Friedel-Crafts acylation of anisole (B1667542) with p-methoxyphenylacetyl chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are moisture-sensitive.Use a fresh, unopened container of the Lewis acid. Ensure all glassware is thoroughly oven-dried before use. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: An inadequate amount of catalyst will lead to incomplete conversion.Use a stoichiometric excess of the Lewis acid catalyst (typically 1.1 to 2.5 equivalents) relative to the acylating agent.
Moisture Contamination: Water in the solvent or on the glassware will deactivate the Lewis acid catalyst.Use anhydrous solvents. Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use.
Low Reaction Temperature: The reaction rate may be too slow at very low temperatures.While the initial mixing should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction may need to be warmed to room temperature or slightly above to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.
Formation of Multiple Products (Impure Product) Ortho-Isomer Formation: While the para-substituted product (this compound) is sterically and electronically favored, some of the ortho-isomer can be formed.The choice of solvent and catalyst can influence regioselectivity. Less polar solvents and bulkier catalysts can favor the formation of the para-product. Zeolite catalysts have been shown to provide high para-selectivity.[1][2]
Demethylation of Methoxy (B1213986) Group: Strong Lewis acids, particularly at elevated temperatures, can cause demethylation of the anisole and/or the p-methoxyphenylacetyl chloride, leading to phenolic byproducts.Use a milder Lewis acid catalyst (e.g., FeCl₃ instead of AlCl₃). Maintain a low reaction temperature throughout the addition and reaction period.
Polyacylation: Although the acyl group is deactivating, highly reactive starting materials or harsh conditions could potentially lead to the introduction of a second acyl group.Use a 1:1 molar ratio of anisole to p-methoxyphenylacetyl chloride. Avoid excessively long reaction times.
Difficult Product Isolation Emulsion during Workup: The presence of certain byproducts or unreacted starting materials can lead to the formation of an emulsion during the aqueous workup, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Product Precipitation during Extraction: this compound has limited solubility in some organic solvents, especially at low temperatures.Use a sufficiently large volume of extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate). If precipitation occurs, gently warm the separatory funnel to redissolve the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis is the Friedel-Crafts acylation of anisole with p-methoxyphenylacetyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4] This reaction is an electrophilic aromatic substitution where the acylium ion, generated from p-methoxyphenylacetyl chloride and the Lewis acid, attacks the electron-rich anisole ring.

Q2: Why is the para-substituted product, this compound, the major product?

A2: The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing group due to its electron-donating resonance effect. This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. However, due to steric hindrance from the methoxy group, the incoming bulky acyl group preferentially attacks the para position, leading to this compound as the major product.[5]

Q3: Can other catalysts be used for this synthesis?

A3: Yes, besides traditional Lewis acids like AlCl₃ and FeCl₃, solid acid catalysts such as zeolites (e.g., H-Beta, H-ZSM-5) have been shown to be effective for the acylation of anisole. These catalysts offer advantages in terms of reusability, easier separation from the reaction mixture, and potentially higher selectivity for the para-product.

Q4: What is the purpose of quenching the reaction with ice and acid?

A4: The addition of the reaction mixture to a mixture of ice and concentrated acid serves two main purposes. Firstly, it quenches the reaction by decomposing the unreacted acylating agent and deactivating the Lewis acid catalyst. Secondly, the acid protonates the ketone product, breaking up the complex formed between the carbonyl oxygen and the Lewis acid, which allows for the isolation of the free ketone. The ice helps to control the highly exothermic nature of this quenching process.

Q5: How can I purify the crude this compound product?

A5: After the aqueous workup and extraction, the crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexanes. If significant amounts of isomeric or other byproducts are present, column chromatography on silica (B1680970) gel may be necessary.

Data Presentation

Table 1: Effect of Catalyst on Anisole Acylation¹
CatalystAcylating AgentSolventTemperature (°C)Anisole Conversion (%)p-isomer Selectivity (%)
H-Beta Zeolite (SiO₂/Al₂O₃ = 27)Propionic Anhydride-10088.975.3
H-ZSM-5 (HPW modified)Acetic Anhydride-100>90High
HBEA ZeoliteBenzoyl Chloride-1208393-96
FeCl₃ (5 mol%)Acyl Chlorides/AnhydridesPropylene CarbonateAmbientGood to ExcellentHigh
Mordenite ZeoliteAcetic AnhydrideAcetic Acid150>99>99

¹Data is for the acylation of anisole with various acylating agents as a model for this compound synthesis. The trends are expected to be similar for the reaction with p-methoxyphenylacetyl chloride.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Anisole

  • p-Methoxyphenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Reagent Preparation: In a fume hood, suspend AlCl₃ (1.1 equivalents) in anhydrous DCM in the reaction flask. Cool the suspension in an ice bath.

  • Acyl Chloride Addition: Dissolve p-methoxyphenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C.

  • Anisole Addition: Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the reaction stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the ice has melted and the two layers are well-mixed.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Anisole, p-Methoxyphenylacetyl Chloride, AlCl₃ setup Assemble Reaction Apparatus reagents->setup glassware Dry Glassware glassware->setup addition Dropwise Addition of Reactants at 0-5°C setup->addition stir Stir at Room Temperature addition->stir quench Quench with Ice/HCl stir->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_moisture Check for Moisture start->check_moisture check_temp Check Reaction Temperature start->check_temp check_isomers Check for Ortho-Isomer start->check_isomers check_demethylation Check for Demethylation start->check_demethylation solution_catalyst Use Fresh, Anhydrous Catalyst in Stoichiometric Excess check_catalyst->solution_catalyst solution_moisture Use Anhydrous Solvents and Dry Glassware check_moisture->solution_moisture solution_temp_yield Optimize Temperature Profile check_temp->solution_temp_yield solution_isomers Modify Solvent/Catalyst check_isomers->solution_isomers solution_demethylation Use Milder Catalyst, Lower Temperature check_demethylation->solution_demethylation

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Desoxyanisoin Crystallization and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and isolation of desoxyanisoin.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing an effective crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₆O₃[1]
Molecular Weight256.30 g/mol [1]
Melting Point110-112 °C[2]
AppearanceWhite to off-white solid[2]
SolubilitySparingly soluble in water. Soluble in hot ethanol (B145695).[2]

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. Given that this compound is a ketone, other solvent systems that have proven effective for crystallizing ketones include mixtures like n-hexane/acetone, n-hexane/ethyl acetate (B1210297), and toluene. The ideal solvent should dissolve this compound when hot but have low solubility when the solution is cooled. A solvent screen is often the best approach to identify the optimal system for your specific crude material.

Q3: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation?

A3: The Friedel-Crafts acylation of anisole (B1667542) to produce this compound can result in several impurities that may interfere with crystallization. The primary impurities include:

  • Starting Materials: Unreacted anisole and the acylating agent (e.g., 4-methoxyphenylacetyl chloride or 4-methoxyphenylacetic acid).

  • Isomeric Byproducts: The acylation of anisole can yield both the desired para-substituted product (this compound) and the ortho-substituted isomer. The methoxy (B1213986) group of anisole is an ortho-, para-director.

  • Polyakylated Products: Although less common with acylation than alkylation, there is a possibility of multiple acyl groups being added to the anisole ring.

  • Reaction Intermediates: Incomplete reaction or side reactions can lead to various intermediates remaining in the crude product.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization and isolation of this compound.

Issue 1: this compound Fails to Crystallize

Symptoms: The solution remains clear even after cooling, or an oil forms instead of solid crystals ("oiling out").

Possible Causes and Solutions:

CauseSolution
Insufficient Supersaturation The concentration of this compound in the solvent is too low. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
High Solubility This compound is too soluble in the chosen solvent, even at low temperatures. Add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear and allow it to cool slowly. Common anti-solvents to try with ethanol include water or hexane (B92381).
Presence of Impurities Impurities can inhibit crystal nucleation and growth. If an oil has formed, it may be due to a significant amount of impurities lowering the melting point of the mixture. Consider purifying the crude material by column chromatography before attempting recrystallization. A typical solvent system for silica (B1680970) gel chromatography would be a gradient of ethyl acetate in hexane.
Slow Nucleation The formation of initial crystal seeds is kinetically slow. Try scratching the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.
Inappropriate Cooling Rate Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Issue 2: this compound Crystals are Very Small or Impure

Symptoms: The product is a fine powder, or the isolated crystals have a low melting point and broad melting range, indicating the presence of impurities.

Possible Causes and Solutions:

CauseSolution
Rapid Crystallization If crystals form too quickly, impurities can become trapped in the crystal lattice. To slow down crystallization, reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly.
Inadequate Washing Surface impurities may not have been effectively removed. After filtration, wash the crystals with a small amount of cold recrystallization solvent to dissolve and remove surface impurities without dissolving a significant amount of the product.
Co-crystallization of Impurities Some impurities may have similar solubility profiles to this compound and co-crystallize. If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration, to remove the colored impurity before cooling. For other co-crystallizing impurities, a different recrystallization solvent or purification by column chromatography may be necessary.

Experimental Protocols

Recrystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Purification of this compound by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, starting with pure hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Crystallization Troubleshooting this compound Crystallization cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Small/Impure Crystals start Crude this compound Solution cooling Cooling start->cooling no_crystals No Crystals Form cooling->no_crystals Issue oiling_out Oiling Out cooling->oiling_out Issue crystals_form Crystals Form cooling->crystals_form Success concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-solvent no_crystals->add_antisolvent seed_crystal Add Seed Crystal no_crystals->seed_crystal scratch_flask Scratch Flask no_crystals->scratch_flask add_solvent Add More Solvent oiling_out->add_solvent slower_cooling Slower Cooling oiling_out->slower_cooling purify_crude Purify Crude oiling_out->purify_crude small_impure Crystals Small/Impure crystals_form->small_impure Poor Quality good_crystals Good Quality Crystals crystals_form->good_crystals Good Quality recrystallize Re-crystallize Slowly small_impure->recrystallize wash_crystals Wash Crystals small_impure->wash_crystals charcoal Use Activated Charcoal small_impure->charcoal end Pure this compound good_crystals->end concentrate->cooling add_antisolvent->cooling seed_crystal->cooling scratch_flask->cooling add_solvent->cooling slower_cooling->cooling purify_crude->start recrystallize->start wash_crystals->end charcoal->start

Caption: A logical workflow for troubleshooting common issues in this compound crystallization.

Experimental_Workflow General Experimental Workflow for this compound Purification synthesis Crude this compound (from synthesis) dissolve Dissolve in Hot Solvent (e.g., Ethanol) synthesis->dissolve column_chromatography Column Chromatography (Alternative Purification) synthesis->column_chromatography charcoal_step Add Activated Charcoal (Optional, for colored impurities) dissolve->charcoal_step cool Slow Cooling to Room Temperature dissolve->cool If no charcoal needed hot_filtration Hot Filtration charcoal_step->hot_filtration hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product analysis Analyze Purity (TLC, Melting Point, NMR) pure_product->analysis column_chromatography->pure_product

Caption: A step-by-step experimental workflow for the purification of this compound.

References

Stability and degradation pathways of Desoxyanisoin under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Desoxyanisoin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Limited specific stability data for this compound is available in public literature. The degradation pathways and products described below are putative and inferred from the chemical structure of this compound and general principles of organic chemistry. Experimental verification is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, which includes two methoxybenzene rings and a ketone functional group with an adjacent methylene (B1212753) bridge, this compound is potentially susceptible to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

  • Hydrolysis: The ether linkages of the methoxy (B1213986) groups may be susceptible to cleavage under strong acidic conditions to form phenols.

  • Oxidation: The methylene bridge is a likely site for oxidation, which could lead to the formation of a diketone (anisil) or cleavage of the carbon-carbon bond to form corresponding benzoic acids and aldehydes.

  • Photodegradation: Aromatic ketones are known to be photosensitive. UV light exposure could lead to the formation of radical intermediates, followed by various secondary reactions.

  • Thermal Degradation: At elevated temperatures, cleavage of the ether bonds or the bond between the carbonyl and the methylene group could occur.

Q2: What are the likely degradation products of this compound?

A2: Putative degradation products of this compound could include:

  • p-Anisic acid
  • p-Methoxybenzaldehyde
  • 4,4'-Dimethoxybenzil (Anisil)
  • p-Methoxyphenol
  • Products resulting from photochemically induced rearrangements or fragmentations.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[1] The method should be validated to ensure it can separate this compound from its potential degradation products and any other components in the sample matrix.

Q4: What are the typical stress conditions for forced degradation studies of this compound?

A4: Forced degradation studies aim to accelerate the degradation of a substance to identify potential degradation products and pathways.[2][3][4] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C
  • Basic Hydrolysis: 0.1 M NaOH at 60°C
  • Oxidation: 3% H₂O₂ at room temperature
  • Thermal: 80°C in a dry oven
  • Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

Troubleshooting Guides

Issue 1: Unexpected peaks in the HPLC chromatogram during a stability study.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Compare the chromatogram of the stressed sample with that of an unstressed control sample to identify new peaks.

    • Check for peak purity of the main this compound peak to see if any degradation products are co-eluting.

    • If possible, use a mass spectrometer (LC-MS) to obtain the mass of the unexpected peaks to help in their identification.

    • Review the stress conditions; excessive stress can lead to secondary degradation products.[3]

Issue 2: Poor mass balance in forced degradation studies.

  • Possible Cause:

    • Some degradation products may not be detected by the analytical method (e.g., they do not have a UV chromophore).

    • The analyte or degradation products may have adsorbed to the container.

    • Formation of volatile degradation products.

  • Troubleshooting Steps:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector.

    • Use inert sample containers (e.g., silanized glass).

    • Analyze the headspace of the sample vial for volatile compounds using Gas Chromatography (GC).

Issue 3: Inconsistent degradation results between replicate experiments.

  • Possible Cause:

    • Inconsistent preparation of stress solutions (e.g., pH, concentration of oxidizing agent).

    • Variations in temperature or light exposure.

    • Inhomogeneous sample solution.

  • Troubleshooting Steps:

    • Ensure accurate and consistent preparation of all reagents and samples.

    • Use calibrated and temperature-controlled equipment (ovens, water baths).

    • Ensure complete dissolution and mixing of the this compound sample before subjecting it to stress.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from this compound stability studies. Users should populate these tables with their experimental data.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (% Area)
0.1 M HCl, 60°C24 h
0.1 M NaOH, 60°C24 h
3% H₂O₂, RT24 h
Dry Heat, 80°C48 h
Photolytic (UV/Vis)24 h

Table 2: Stability of this compound under Accelerated Storage Conditions (e.g., 40°C / 75% RH)

Time Point% Assay of this compoundTotal Impurities (%)
Initial
1 Month
3 Months
6 Months

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • In a clean glass vial, add a known volume of the this compound stock solution.

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and a this compound concentration of 0.5 mg/mL.

  • Cap the vial tightly and place it in a water bath or oven maintained at 60°C.

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Oxidative Conditions

  • Prepare a stock solution of this compound as described in Protocol 1.

  • In a clean glass vial, add a known volume of the this compound stock solution.

  • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

  • Cap the vial and keep it at room temperature, protected from light.

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolytic Degradation (Acidic) cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound p_Methoxyphenol p-Methoxyphenol This compound->p_Methoxyphenol Ether Cleavage Anisil 4,4'-Dimethoxybenzil (Anisil) This compound->Anisil Methylene Oxidation p_Anisic_Acid_O p-Anisic Acid This compound->p_Anisic_Acid_O C-C Cleavage p_Methoxybenzaldehyde p-Methoxybenzaldehyde This compound->p_Methoxybenzaldehyde C-C Cleavage Radical_Intermediate Radical Intermediate This compound->Radical_Intermediate UV/Vis Light p_Anisic_Acid_H p-Anisic Acid Rearrangement_Products Rearrangement/ Fragmentation Products Radical_Intermediate->Rearrangement_Products

Caption: Putative degradation pathways of this compound.

experimental_workflow start Start: this compound Sample prep Sample Preparation (Dissolution in appropriate solvent) start->prep stress Application of Stress Condition (Acid, Base, Oxidant, Heat, Light) prep->stress sampling Sampling at Pre-defined Time Points stress->sampling quench Quenching/Neutralization (if applicable) sampling->quench dilution Dilution to Working Concentration quench->dilution analysis Analysis by Stability-Indicating HPLC Method dilution->analysis data Data Acquisition and Processing (% Degradation, Impurity Profile) analysis->data end End: Stability Report data->end

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Overcoming Low Yields in Friedel-Crafts Acylation for Desoxyanisoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Desoxyanisoin (4-methoxydeoxybenzoin) via Friedel-Crafts acylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the Friedel-Crafts acylation of anisole (B1667542)?

A1: The most frequent issue is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1] It is crucial to use anhydrous conditions, including dry glassware, solvents, and fresh or properly stored reagents.[1]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?

A2: The ketone product of the acylation, this compound, is a Lewis base and forms a stable complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction, preventing it from facilitating further acylation.[2] Therefore, at least a stoichiometric amount of the catalyst relative to the acylating agent is necessary.

Q3: Can the methoxy (B1213986) group of anisole cause complications?

A3: Yes. While the methoxy group is an activating, ortho-para directing group, it can be susceptible to demethylation by strong Lewis acids like AlCl₃, especially at elevated temperatures.[1][3] This side reaction leads to the formation of phenolic by-products and reduces the yield of the desired this compound. Milder Lewis acids or alternative catalysts can mitigate this issue.

Q4: I am observing the formation of multiple products. What could be the reason?

A4: The methoxy group directs acylation to both the ortho and para positions. While the para-product (this compound) is generally favored due to steric hindrance, changes in reaction conditions can affect the ortho/para ratio. Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the introduced acyl group is deactivating.

Q5: Are there greener alternatives to traditional Lewis acid catalysts?

A5: Yes, solid acid catalysts such as zeolites (e.g., H-Beta, Mordenite) and other modified solid supports are effective and more environmentally friendly alternatives. They offer advantages like easier separation, reusability, and potentially higher selectivity, often under milder reaction conditions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Very Low or No Product Formation 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Poor quality of reagents (anisole, phenylacetyl chloride). 4. Reaction temperature is too low.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. 2. Use at least a 1:1 molar ratio of Lewis acid to phenylacetyl chloride. An excess of the catalyst may be beneficial. 3. Purify reagents by distillation before use. 4. While some reactions proceed at room temperature, gentle heating may be required. Monitor for side reactions if increasing the temperature.
Formation of a Dark, Tarry Mixture 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature. If heating is necessary, do so gradually and monitor the reaction closely. 2. Ensure the purity of your anisole and phenylacetyl chloride.
Significant Amount of Phenolic By-product 1. Demethylation of the anisole methoxy group by a strong Lewis acid.1. Use a milder Lewis acid such as FeCl₃ or ZnCl₂. 2. Consider using a solid acid catalyst like a zeolite. 3. Perform the reaction at a lower temperature.
Low Regioselectivity (High ortho-isomer content) 1. Reaction conditions favoring the formation of the ortho-isomer.1. The choice of solvent can influence the ortho/para ratio. Non-polar solvents often favor the para-product. 2. Heterogeneous catalysts with shape-selective properties, like certain zeolites, can significantly enhance para-selectivity.
Difficult Workup / Emulsion Formation 1. Highly exothermic reaction of excess AlCl₃ with water during quenching. 2. Formation of aluminum hydroxides.1. Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl. This helps to control the exotherm and keeps the aluminum salts dissolved in the aqueous layer. 2. If an emulsion persists, adding a saturated solution of NaCl (brine) can help to break it.

Experimental Protocols

Protocol 1: Classical Synthesis using Aluminum Chloride (AlCl₃)

This protocol is a standard method for the Friedel-Crafts acylation of anisole.

Materials:

  • Anisole

  • Phenylacetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried.

  • Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous DCM to the flask to create a suspension. Cool the flask in an ice bath.

  • Acylating Agent Addition: Prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Slowly add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 15 minutes.

  • Anisole Addition: After the addition of the acylating agent is complete, add a solution of anisole (1.0 equivalent) in anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition of anisole, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir vigorously for 10-15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by water and brine. Be cautious as CO₂ gas may be evolved during the bicarbonate wash.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography.

Protocol 2: Milder Synthesis using Ferric Chloride (FeCl₃)

This protocol utilizes a milder Lewis acid to minimize side reactions like demethylation.

Materials:

  • Anisole

  • Phenylacetyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • 5% aqueous NaOH solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a stir bar, add anhydrous FeCl₃ (1.0 equivalent), anhydrous DCM, and phenylacetyl chloride (1.15 equivalents).

  • Anisole Addition: Slowly add a solution of anisole (1.15 equivalents) in anhydrous DCM to the reaction mixture dropwise over approximately 5 minutes.

  • Reaction Completion: Stir the mixture for an additional 10 minutes after the addition is complete.

  • Workup: Quench the reaction by the slow, dropwise addition of ice-cold water. Stir for 5 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers with 5% aqueous NaOH solution.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to yield the crude product.

  • Purification: Purify as needed.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration AcylChloride Phenylacetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 [AlCl₄]⁻ Anisole Anisole SigmaComplex Arenium Ion (Sigma Complex) Anisole->SigmaComplex + Acylium Ion This compound This compound SigmaComplex->this compound - H⁺ HCl HCl RegenCatalyst AlCl₃

Caption: Mechanism of the Friedel-Crafts Acylation of Anisole.

Experimental_Workflow Start Start: Anhydrous Setup ReagentAddition Reagent Addition (Anisole, Phenylacetyl Chloride, Lewis Acid in Solvent) Start->ReagentAddition Reaction Reaction (Controlled Temperature) ReagentAddition->Reaction Quench Quenching (Ice/HCl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification End Final Product: This compound Purification->End

Caption: General Experimental Workflow for this compound Synthesis.

Troubleshooting_Logic Start Low Yield? CheckMoisture Check for Moisture? (Anhydrous Conditions) Start->CheckMoisture Yes CheckCatalyst Sufficient Catalyst? (Stoichiometric Amount) Start->CheckCatalyst No ImproveConditions Dry Glassware & Reagents Use Inert Atmosphere CheckMoisture->ImproveConditions No CheckTemp Optimal Temperature? CheckCatalyst->CheckTemp Yes IncreaseCatalyst Increase Catalyst Loading CheckCatalyst->IncreaseCatalyst No CheckPurity Reagent Purity? CheckTemp->CheckPurity Yes OptimizeTemp Adjust Temperature CheckTemp->OptimizeTemp No PurifyReagents Purify Starting Materials CheckPurity->PurifyReagents No End Consult Further Literature CheckPurity->End Yes ImproveConditions->Start Re-run IncreaseCatalyst->Start Re-run OptimizeTemp->Start Re-run PurifyReagents->Start Re-run

Caption: Troubleshooting Decision Tree for Low Yields.

References

Technical Support Center: Purification of Synthesized Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthesized Desoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a Friedel-Crafts acylation reaction, can lead to several impurities. The most common are:

  • Unreacted Starting Materials: Anisole and 4-methoxyphenylacetyl chloride may remain in the crude product.

  • Isomeric Byproducts: The primary byproduct is often the ortho-acylated isomer, 1-(2-methoxyphenyl)-2-(4-methoxyphenyl)ethanone, formed alongside the desired para-substituted product. Di-acylated products are also a possibility, though typically in smaller amounts.

  • Polymeric Materials: Under certain reaction conditions, resinous or tarry materials can be formed.

Q2: Which purification method is most effective for this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is a simple and effective technique for removing small amounts of impurities, particularly if the crude product is already relatively pure.

  • Flash Column Chromatography is highly effective for separating the desired para-isomer from the ortho-isomer and other byproducts, especially when the impurity levels are significant.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A validated RP-HPLC method is the industry standard for purity analysis of pharmaceutical intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities by comparing the crude spectrum with that of the pure compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value (110-112 °C) is indicative of high purity.[2]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the hot solvent. Insufficient solvent.Add more hot solvent in small portions until the solid dissolves.
Inappropriate solvent.The solubility of this compound is crucial for successful recrystallization. It is sparingly soluble in water but has slight solubility in chloroform (B151607) and methanol.[2][3] Experiment with different solvents or solvent mixtures. Ethanol (B145695) or a mixture of ethanol and water is a good starting point.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. The solution is too dilute.Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered before crystallization was complete.Ensure the solution has fully cooled and crystallization has ceased before filtration.
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product. Use a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of spots on TLC. Inappropriate solvent system.The polarity of the eluent is critical. For this compound, a mixture of petroleum ether and ethyl acetate (B1210297) is effective.[1] Optimize the solvent ratio by TLC to achieve good separation between the product and impurities.
Cracking of the silica (B1680970) gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Broad or tailing bands. The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column in a narrow band.
The column is overloaded.Use an appropriate amount of silica gel for the amount of crude product being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Product elutes too quickly or too slowly. The polarity of the eluent is incorrect.If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether). If it elutes too slowly, increase the polarity (e.g., increase the proportion of ethyl acetate).

Data Presentation

The following table provides a representative comparison of the effectiveness of recrystallization and flash column chromatography for the purification of this compound. The actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Starting Purity (Crude) Final Purity Yield Key Advantages Key Disadvantages
Recrystallization (Ethanol/Water) ~85%95-98%70-85%Simple, fast, and cost-effective for relatively pure starting material.May not effectively remove isomers with similar solubility; lower yield if the product is significantly soluble in the cold solvent.
Flash Column Chromatography (Petroleum Ether/Ethyl Acetate) ~85%>99%60-80%Excellent for separating isomers and removing a wide range of impurities.More time-consuming, requires larger volumes of solvent, and can lead to some product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Flash Column Chromatography of this compound
  • Prepare the Column:

    • Select an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether/ethyl acetate).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top.

  • Prepare the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel.

  • Load the Sample:

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin eluting with the initial, least polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 petroleum ether/ethyl acetate) to elute the compounds from the column. A detailed protocol suggests a gradient of petroleum ether/ethyl acetate from 50:1 to 10:1.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of test tubes.

    • Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound (Contains Impurities) AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity Decision Purity Acceptable? AssessPurity->Decision Recrystallization Recrystallization Decision->Recrystallization No, Minor Impurities ColumnChromatography Column Chromatography Decision->ColumnChromatography No, Major Impurities PureProduct Pure this compound Decision->PureProduct Yes Recrystallization->AssessPurity ColumnChromatography->AssessPurity Characterization Characterize (NMR, MP, HPLC) PureProduct->Characterization

Caption: Workflow for the purification of synthesized this compound.

Impurity_Purification_Logic cluster_impurities Impurity Types cluster_methods Purification Methods Unreacted Unreacted Starting Materials Recrystallization Recrystallization Unreacted->Recrystallization Effective ColumnChromatography Column Chromatography Unreacted->ColumnChromatography Very Effective Isomers Isomeric Byproducts (ortho-isomer) Isomers->Recrystallization Moderately Effective Isomers->ColumnChromatography Highly Effective Polymeric Polymeric/Tarry Material Polymeric->ColumnChromatography Effective (retained on silica) Filtration Hot Filtration Polymeric->Filtration Effective

Caption: Relationship between impurity types and purification methods.

References

Technical Support Center: Enhancing the Purity of Desoxyanisoin for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Desoxyanisoin. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their biological assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities in this compound synthesized via Friedel-Crafts acylation of anisole (B1667542) are positional isomers, primarily the ortho-acylated product, 2-methoxy-1-(4-methoxyphenyl)ethan-1-one. Unreacted starting materials such as anisole and 4-methoxyphenylacetyl chloride (or its corresponding acid) can also be present.

Q2: How do these impurities affect biological assays, specifically estrogenic activity assays?

A2: The presence of impurities can significantly impact the results of biological assays.

  • Isomeric Impurities: The ortho-isomer may exhibit different binding affinities for the estrogen receptor compared to the desired para-isomer (this compound), leading to an over- or underestimation of the compound's true estrogenic activity. The steric hindrance from the ortho-methoxy group can alter the molecule's fit within the receptor's binding pocket.

  • Unreacted Starting Materials: Anisole, being a simple phenol (B47542) ether, is unlikely to show significant estrogenic activity and would primarily act as an inert contaminant, artificially lowering the concentration of the active compound. However, its presence can interfere with accurate quantification.

Q3: My this compound sample appears oily or has a low melting point. What could be the cause?

A3: An oily appearance or a depressed and broad melting point range are strong indicators of impurities. The presence of residual solvents from the synthesis or purification steps, or a mixture of isomers, can disrupt the crystal lattice of the pure compound, leading to these physical characteristics. Pure this compound is a white to off-white solid with a melting point of approximately 110-112 °C.

Q4: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?

A4: Difficulty in crystallization can be due to several factors:

  • Too much solvent: If the solution is not saturated, crystallization will not occur. Try boiling off some of the solvent to increase the concentration of this compound.

  • Solution is cooling too quickly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Supersaturation: The solution may be supersaturated. Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of pure this compound.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out - The boiling point of the solvent is higher than the melting point of this compound.- The compound is highly impure, lowering the melting point of the mixture.- Choose a solvent with a lower boiling point.- If using a mixed solvent system, add more of the "good" solvent (in which this compound is more soluble).- Consider a preliminary purification step like flash chromatography.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Use a pre-heated funnel and a minimal amount of hot solvent to rinse the filter paper during hot filtration.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Flash Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system.- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound.- Use a gradient elution instead of an isocratic one.
Compound Stuck on Column - Compound is too polar for the chosen solvent system.- Gradually increase the polarity of the mobile phase. A mixture of ethyl acetate (B1210297) and hexanes is a good starting point.
Cracked Silica (B1680970) Gel Bed - Improper column packing.- Running the column too fast.- Ensure the silica gel is packed uniformly as a slurry.- Apply gentle and consistent pressure.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol (B145695)

This protocol is suitable for purifying this compound that is relatively free of major isomeric impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound (e.g., 1 gram) in a 50 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 10-15 mL) and heat the mixture to boiling on a hot plate with gentle swirling until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at boiling temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Expected Recovery: ~80-90%

Protocol 2: Purification of this compound by Flash Column Chromatography

This method is effective for separating this compound from isomeric impurities and other byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC on silica gel plates. A good starting point is a mixture of hexanes and ethyl acetate. An optimal solvent system will give an Rf value of approximately 0.2-0.4 for this compound. A common system is 4:1 Hexanes:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is from 9:1 to 7:3 Hexanes:Ethyl Acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents at Room Temperature
SolventSolubility
WaterSparingly soluble[1][2]
EthanolSoluble
MethanolSoluble
IsopropanolModerately soluble
AcetoneSoluble
Ethyl AcetateSoluble
DichloromethaneSoluble
HexaneSparingly soluble
Table 2: Thin Layer Chromatography (TLC) Data for this compound
Stationary PhaseMobile Phase (v/v)Rf Value
Silica Gel 60 F254Hexane:Ethyl Acetate (4:1)~0.35
Silica Gel 60 F254Hexane:Ethyl Acetate (3:1)~0.50

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_assay Biological Assay start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity chromatography Flash Chromatography start->chromatography Isomeric impurities present tlc TLC Analysis recrystallization->tlc chromatography->tlc hplc HPLC Analysis tlc->hplc nmr NMR Spectroscopy hplc->nmr mp Melting Point nmr->mp bioassay Estrogenic Activity Assay mp->bioassay

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_solutions Troubleshooting start Start Recrystallization dissolve Dissolve in minimal hot solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem oil_out Oils Out cool->oil_out Problem add_seed Add seed crystal no_crystals->add_seed scratch Scratch flask no_crystals->scratch concentrate Concentrate solution no_crystals->concentrate change_solvent Change solvent oil_out->change_solvent

Caption: Troubleshooting logic for common recrystallization issues.

signaling_pathway ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA This compound This compound This compound->ER Binds Impurities Isomeric Impurities Impurities->ER May bind with different affinity Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Desoxyanisoin (4-methoxyphenyl-1-phenylpropan-1-one). The following sections present a comprehensive overview of various techniques, their experimental protocols, and performance data to assist researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Analysis

This compound is a chemical compound with a deoxybenzoin (B349326) structure. Accurate and precise quantification of this compound is essential for various applications, including chemical synthesis quality control, reaction kinetics monitoring, and potential impurity profiling in pharmaceutical manufacturing. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This guide focuses on the most common and robust analytical techniques for the quantification of small aromatic ketones like this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of small aromatic ketones, based on established validation principles outlined in the ICH Q2(R1) guideline.[1][2][3][4][5]

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangepg/mL to ng/mL range
Specificity Good, dependent on chromatographic resolutionExcellent, based on mass fragmentationExcellent, based on parent/daughter ion transitions
Throughput ModerateModerate to HighHigh
Cost Low to ModerateModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple matrices.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The composition may be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm (based on the UV absorbance maximum of the anisole (B1667542) chromophore)

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity than HPLC-UV and is suitable for the analysis of this compound in complex matrices where volatile and semi-volatile impurities may be present.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (single quadrupole or ion trap)

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate (B1210297) or dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions in the same solvent.

  • Sample Preparation: Dissolve or extract the sample in a suitable volatile solvent. The final concentration should be within the linear range of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for trace-level quantification of this compound in complex biological or environmental matrices.

Instrumentation:

  • LC system (as described for HPLC)

  • Tandem mass spectrometer (triple quadrupole or Q-TOF)

Chromatographic and Mass Spectrometric Conditions:

  • Column and Mobile Phase: Similar to the HPLC-UV method, but may require optimization with volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) for better ionization.

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Ionization Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity of the precursor ion.

  • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous sample clean-up procedure like solid-phase extraction (SPE) to minimize matrix effects.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method to ensure it is fit for its intended purpose.

G cluster_0 Method Development & Optimization cluster_2 Method Implementation A Define Analytical Requirements B Select Analytical Technique (HPLC, GC, etc.) A->B C Optimize Chromatographic Conditions & Detection Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Routine Analysis J->K L Method Transfer (if applicable) K->L M Continuous Monitoring & Revalidation K->M

Workflow for Analytical Method Validation

References

A Comparative Guide to Confirming the Structure of Synthesized Desoxyanisoin by Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of spectroscopic data to confirm the successful synthesis of Desoxyanisoin (1,2-bis(4-methoxyphenyl)ethanone) against potential starting materials and related byproducts. Detailed experimental protocols and data visualizations are included to aid in this process.

Spectroscopic Data Comparison

The confirmation of the this compound structure relies on the unique fingerprints provided by various spectroscopic techniques. The data presented below contrasts the expected signals for this compound with those of Anisole (a likely starting material), 4-Methoxyphenylacetic acid (a potential precursor), and Anisoin (a possible byproduct of an alternative synthesis route).

¹H NMR Spectroscopy Data

Key Differentiators: The most telling feature for a successful this compound synthesis is the appearance of a singlet for the methylene (B1212753) (-CH₂-) protons around 4.16 ppm. This peak is absent in all the compared alternatives. The aromatic region for this compound is also distinct, showing four separate signals corresponding to the two different para-substituted aromatic rings.

Compound NameProton EnvironmentChemical Shift (δ, ppm)
This compound Ar-OCH₃ (ketone side)3.84
Ar-OCH₃ (benzyl side)3.77
Ar-CH₂ -C=O4.16
Aromatic H 6.84-6.93, 7.17-7.19, 7.97-7.99
Anisole-OCH₃ ~3.75
Aromatic H ~6.88-7.26
4-Methoxyphenylacetic Acid-OCH₃ ~3.81
Ar-CH₂ -COOH~3.60
Aromatic H ~6.87-7.22
-COOH >10 (very broad)
AnisoinAr-OCH₃ ~3.7-3.8 (two signals)
Ar-CH (OH)-~5.9
-OH Variable, broad
Aromatic H ~6.8-7.9

Table 1: Comparative ¹H NMR chemical shifts (ppm) for this compound and related compounds.

¹³C NMR Spectroscopy Data

Key Differentiators: The presence of a ketone carbonyl carbon signal around 196.5 ppm is a definitive marker for this compound. This is significantly different from the carboxylic acid carbonyl of 4-methoxyphenylacetic acid (~178 ppm) or the ketone and alcohol-bearing carbons of Anisoin.

Compound NameCarbon EnvironmentChemical Shift (δ, ppm)
This compound C =O (Ketone)196.5
Ar-OC H₃55.4, 55.2
Ar-C H₂-C=O44.9
Aromatic & Ar-O C 113.7, 114.1, 126.9, 129.5, 130.4, 130.5, 158.5, 163.5
Anisole-OC H₃~54.8
Aromatic & Ar-O C ~114.0, 120.7, 129.5, 159.8
4-Methoxyphenylacetic AcidC =O (Carboxylic Acid)~178.0
-OC H₃~55.3
Ar-C H₂-COOH~40.4
Aromatic & Ar-O C ~114.1, 126.2, 130.3, 158.8
AnisoinC =O (Ketone)~197.8
Ar-C H(OH)-~76.2
Ar-OC H₃~55.4, 55.5
Aromatic & Ar-O C ~113.8-140.0

Table 2: Comparative ¹³C NMR chemical shifts (ppm) for this compound and related compounds.

Infrared (IR) Spectroscopy Data

Key Differentiators: A strong absorption band around 1675 cm⁻¹ indicates the presence of the conjugated ketone in this compound. This is distinct from the C=O stretch of a carboxylic acid (~1700 cm⁻¹) which would also be accompanied by a very broad O-H stretch, or the C-O stretches seen in anisole.

Compound NameFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound C=O (Aryl Ketone)~1675
C-O (Aryl Ether)~1250
C-H (Aromatic)~3000-3100
C-H (Aliphatic)~2850-3000
AnisoleC-O (Aryl Ether)~1245
C-H (Aromatic)~3000-3100
4-Methoxyphenylacetic AcidO-H (Carboxylic Acid)~2500-3300 (very broad)
C=O (Carboxylic Acid)~1700
AnisoinO-H (Alcohol)~3400 (broad)
C=O (Aryl Ketone)~1670

Table 3: Key IR absorption frequencies (cm⁻¹) for this compound and related compounds.

Mass Spectrometry (MS) Data

Key Differentiators: The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 256.[1] A characteristic and often base peak will be observed at m/z 135, corresponding to the stable 4-methoxybenzoyl cation [CH₃OC₆H₄CO]⁺.[2] This fragment is a strong indicator of the this compound structure.

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 256 135 , 121, 77
Anisole10893, 78, 65
4-Methoxyphenylacetic Acid166121, 107, 77
Anisoin272135, 107, 77

Table 4: Mass spectrometry data (m/z) for this compound and related compounds.

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set a spectral width of approximately 12-15 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220-250 ppm.[3]

    • A larger number of scans is required (typically 128 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (or with the KBr pellet).

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The resulting spectrum is usually plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Method: Electron Ionization (EI) is a common method for small molecules like this compound and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) can also be used, which typically yields the protonated molecular ion [M+H]⁺.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system (GC-MS or LC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-400 amu).

    • The instrument will separate the ions based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the workflow for structural confirmation and the logical connections between the molecular structure and the expected spectroscopic signals.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation cluster_negative Start Synthesized Product Purify Purification (e.g., Recrystallization, Chromatography) Start->Purify NMR ¹H & ¹³C NMR Purify->NMR IR IR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS Compare Compare Data with Literature & Alternatives NMR->Compare IR->Compare MS->Compare Confirm Structure Confirmed as this compound Compare->Confirm ReEvaluate Re-evaluate Synthesis/ Purification Protocol Compare->ReEvaluate Data Mismatch ReEvaluate->Purify

Caption: Workflow for the spectroscopic confirmation of synthesized this compound.

G cluster_mol This compound Structure cluster_spec Expected Spectroscopic Signals mol HNMR ¹H NMR mol->HNMR CNMR ¹³C NMR mol->CNMR IR IR mol->IR MS MS mol->MS H1 δ ~4.16 (s, 2H, -CH₂-) HNMR->H1 H2 δ ~3.8 (s, 6H, 2x -OCH₃) HNMR->H2 H3 δ ~6.8-8.0 (m, 8H, Ar-H) HNMR->H3 C1 δ ~196.5 (C=O) CNMR->C1 C2 δ ~44.9 (-CH₂-) CNMR->C2 C3 δ ~55 (2x -OCH₃) CNMR->C3 IR1 ~1675 cm⁻¹ (C=O stretch) IR->IR1 IR2 ~1250 cm⁻¹ (C-O stretch) IR->IR2 MS1 m/z 256 [M]⁺ MS->MS1 MS2 m/z 135 [Base Peak] MS->MS2

Caption: Key structural features of this compound and their corresponding spectroscopic signals.

References

Comparative study of different synthetic methods for Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desoxyanisoin, also known as 1,2-bis(4-methoxyphenyl)ethanone, is a key intermediate in the synthesis of various biologically active molecules. The selection of an appropriate synthetic strategy is crucial for efficient and scalable production. This guide provides a comparative analysis of different synthetic methods for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Comparative Analysis of Synthetic Methods

The following table summarizes the key performance indicators for the primary synthetic routes to this compound, offering a direct comparison of their efficiency and practicality.

MethodStarting MaterialsKey Reagents/CatalystReaction TimeYield (%)Key AdvantagesKey Disadvantages
Friedel-Crafts Acylation Anisole (B1667542), 4-Methoxyphenylacetyl chlorideAlCl₃ (Lewis Acid)~ 4 hoursGoodHigh atom economy, readily available starting materials.Stoichiometric amounts of Lewis acid required, potential for side reactions.
Reduction of Anisoin Anisoin (4,4'-Dimethoxybenzoin)Powdered Tin, HCl24 hours86-92%High yield, straightforward procedure.[1]Requires prior synthesis of Anisoin, long reaction time.
Grignard Reaction 4-Methoxybenzyl halide, 4-Methoxybenzaldehyde/nitrileMagnesium, followed by acidVariableModerateVersatile for creating C-C bonds.Requires strictly anhydrous conditions, potential for side products.
Suzuki-Miyaura Coupling 4-Methoxyphenylboronic acid, 4-Methoxybenzyl halidePalladium catalyst, BaseVariableGoodHigh functional group tolerance, mild reaction conditions.Cost of palladium catalyst, requires synthesis of boronic acid.

Detailed Experimental Protocols

Method 1: Friedel-Crafts Acylation of Anisole

This method involves the electrophilic acylation of anisole with 4-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 4-methoxyphenylacetyl chloride (1.0 equivalent) in the same anhydrous solvent from the dropping funnel.

  • Addition of Anisole: To the resulting mixture, add a solution of anisole (1.0 equivalent) in the anhydrous solvent dropwise, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to afford this compound.

Method 2: Reduction of Anisoin

This high-yield method involves the reduction of the α-hydroxyketone, Anisoin, to the corresponding ketone, this compound.

Experimental Protocol:

  • Reaction Setup: In a 500-mL round-bottom flask equipped with a reflux condenser, place powdered tin (0.33 mole), Anisoin (0.19 mole), concentrated hydrochloric acid (52 ml), and 95% ethanol (60 ml).[1]

  • Reflux: Heat the mixture to reflux and maintain for 24 hours.[1]

  • Isolation: While still hot, decant the solution from the unreacted tin into a separate flask. Cool the solution to 0°C to induce crystallization of this compound.[1]

  • Purification: Collect the white crystals by suction filtration. The crude product can be recrystallized from boiling 95% ethanol to yield colorless crystals of this compound with a melting point of 108–111°C. The reported yield for this procedure is 86–92%.[1]

Visualizing the Synthetic Pathways

To further elucidate the reaction mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.

Friedel-Crafts Acylation Pathway

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst Anisole Anisole SigmaComplex Sigma Complex (Wheland Intermediate) Anisole->SigmaComplex + Acylium Ion AcylChloride 4-Methoxyphenylacetyl Chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Product This compound SigmaComplex->Product - H⁺, -AlCl₃

Caption: Friedel-Crafts acylation of anisole to form this compound.

Reduction of Anisoin Workflow

Reduction_of_Anisoin Start Anisoin (4,4'-Dimethoxybenzoin) Reaction Reaction Mixture: Powdered Tin Concentrated HCl 95% Ethanol Start->Reaction Reflux Reflux for 24 hours Reaction->Reflux Decant Decant Hot Solution Reflux->Decant Cooling Cool to 0°C Decant->Cooling Filtration Suction Filtration Cooling->Filtration Recrystallization Recrystallize from 95% Ethanol Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the reduction of Anisoin to this compound.

Conclusion

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the research or development project. For high-yield synthesis where the precursor is available, the reduction of Anisoin is an excellent option. When considering atom economy and readily available starting materials, Friedel-Crafts acylation presents a strong alternative. For syntheses requiring mild conditions and tolerance of various functional groups, Suzuki-Miyaura coupling is a powerful, albeit more expensive, choice. This guide provides the necessary data and protocols to assist in selecting the most suitable and efficient pathway for the synthesis of this compound.

References

Validating In-Vitro Bioassays for Desoxyanisoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Desoxyanisoin, a deoxybenzoin (B349326) derivative, and its analogues represent a promising scaffold in medicinal chemistry. While specific bioactivity data for a broad range of this compound derivatives are not extensively available in public literature, the structural similarity to chalcones, stilbenes, and other deoxybenzoins suggests potential applications as anticancer, anti-inflammatory, and neuroprotective agents. This guide provides a comparative overview of key in-vitro bioassay methods to validate these potential biological activities, complete with experimental protocols and data presentation formats.

Comparative Analysis of In-Vitro Bioassays

The selection of an appropriate in-vitro bioassay is critical for accurately determining the biological activity of novel this compound derivatives. The following tables summarize key assays for anticancer, anti-inflammatory, and neuroprotective activities, offering a direct comparison of their methodologies and the quantitative data they generate.

Table 1: Comparison of In-Vitro Anticancer Bioassays
Assay NamePrincipleEndpoint MeasuredTypical Data OutputAdvantagesLimitations
MTT Assay Mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.Cell viability/proliferationIC50 (half-maximal inhibitory concentration)High-throughput, cost-effective, well-established.Can be affected by metabolic activity of cells, potential for interference from colored compounds.
Sulforhodamine B (SRB) Assay SRB dye binds to basic amino acids of cellular proteins in a stoichiometric manner under acidic conditions.Total protein content, indicative of cell number.GI50 (50% growth inhibition)Good linearity, less interference from compounds, stable endpoint.Less sensitive than MTT for some cell lines, requires cell fixation.
Tubulin Polymerization Assay Measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of a test compound.Inhibition of microtubule formation.IC50Provides direct evidence of interaction with a key cancer target.Requires purified tubulin, may not reflect cellular activity due to membrane permeability and metabolism.
Clonogenic Assay Assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and reproductive integrity.Colony formation efficiency.Surviving fraction"Gold standard" for measuring cytotoxic effects, assesses long-term effects.Time-consuming, low-throughput, requires optimization for each cell line.
Table 2: Comparison of In-Vitro Anti-inflammatory Bioassays
Assay NamePrincipleEndpoint MeasuredTypical Data OutputAdvantagesLimitations
COX Inhibition Assay Measures the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the synthesis of prostaglandins.Prostaglandin E2 (PGE2) levels.IC50Differentiates between COX-1 and COX-2 selectivity, relevant to NSAID-like activity.Cell-free assays may not fully recapitulate the cellular environment.
Nitric Oxide (NO) Inhibition Assay (Griess Assay) Measures the production of nitric oxide, a pro-inflammatory mediator, by activated macrophages (e.g., RAW 264.7 cells).Nitrite (B80452) concentration in the cell culture medium.IC50Simple, colorimetric, widely used for screening.Indirect measurement of NO, can be affected by compounds that interfere with the Griess reagent.
Cytokine Release Assay (ELISA) Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) released from immune cells upon stimulation.Cytokine concentration.IC50 or % inhibitionHighly specific and sensitive, measures key inflammatory mediators.Can be expensive, requires specific antibodies for each cytokine.
5-Lipoxygenase (5-LOX) Inhibition Assay Measures the inhibition of 5-LOX, an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.Leukotriene B4 (LTB4) levels or enzyme activity.IC50Targets a different pathway than COX inhibitors, offering potential for novel anti-inflammatory mechanisms.Can be more complex to perform than COX assays.
Table 3: Comparison of In-Vitro Neuroprotective Bioassays
Assay NamePrincipleEndpoint MeasuredTypical Data OutputAdvantagesLimitations
Glutamate-Induced Excitotoxicity Assay Neuronal cells (e.g., HT22) are exposed to high concentrations of glutamate (B1630785), inducing oxidative stress and cell death. The assay measures the protective effect of a compound.Cell viability (e.g., using MTT or LDH assay).% protection or EC50Models a key mechanism of neuronal damage in various neurological disorders.May not be representative of all neurodegenerative pathways.
Oxidative Stress Assay (DCFDA) The fluorescent probe DCFDA is used to measure the intracellular accumulation of reactive oxygen species (ROS) in response to an oxidative insult.Fluorescence intensity.% reduction in ROSDirectly measures a key contributor to neuronal damage.The probe can be prone to auto-oxidation and other artifacts.
β-Secretase (BACE1) Inhibition Assay Measures the inhibition of BACE1, a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease.Enzyme activity (e.g., using a FRET-based substrate).IC50Targets a specific and highly relevant pathway in Alzheimer's disease.Does not account for other neurodegenerative mechanisms.
Lactate Dehydrogenase (LDH) Release Assay Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.LDH activity in the supernatant.% cytotoxicitySimple, non-radioactive, and can be multiplexed with other assays.LDH can be unstable in culture medium, not specific to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key in-vitro bioassays.

MTT Assay for Anticancer Activity
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Glutamate-Induced Excitotoxicity Assay for Neuroprotective Activity
  • Cell Seeding: Plate HT22 hippocampal neuronal cells in a 96-well plate at an appropriate density and allow them to attach.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM). Include a control group with no glutamate and a group with glutamate alone.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT or LDH assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the glutamate-treated control.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear conceptual framework for the validation process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In-Vitro Bioassay Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (MTT, SRB) Characterization->Anticancer Test Compounds Anti_inflammatory Anti-inflammatory Assays (Griess, COX) Characterization->Anti_inflammatory Neuroprotective Neuroprotective Assays (Glutamate, ROS) Characterization->Neuroprotective Data_Analysis IC50/EC50 Determination Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Neuroprotective->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Compound Lead Compound Identification SAR->Lead_Compound

Caption: General workflow for the synthesis and in-vitro validation of this compound derivatives.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Proinflammatory_Genes activates transcription of This compound This compound Derivative This compound->IKK inhibits? This compound->NFkB inhibits?

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory this compound derivatives.

apoptosis_pathway Derivative This compound Derivative ROS Increased ROS Derivative->ROS induces Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway, a potential mechanism of action for anticancer this compound derivatives.

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Desoxyanisoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Desoxyanisoin. The information presented is intended to assist in the selection of the most appropriate analytical technique and to provide a framework for the cross-validation of these methods.

Introduction to Analytical Techniques for this compound

This compound, a compound with significance in various research and development sectors, requires accurate and reliable quantification. Both HPLC and GC-MS are powerful analytical techniques capable of providing the necessary selectivity and sensitivity for the analysis of such molecules. HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase, making it suitable for a wide range of non-volatile and thermally labile compounds.[1][2] GC-MS, on the other hand, is ideal for volatile and thermally stable compounds, offering high separation efficiency and definitive identification based on mass spectra.[3] The choice between these methods, or the decision to use them orthogonally for cross-validation, depends on the specific analytical requirements, including sample matrix, required sensitivity, and the need for structural confirmation.

Experimental Protocols

Detailed below are representative experimental protocols for the analysis of this compound using both HPLC and GC-MS. These protocols are based on general principles of method development for similar analytes and should be optimized for specific laboratory conditions and instrumentation.[2]

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.[4]

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for compounds of moderate polarity like this compound.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically effective. For this compound, a starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

  • Detection: UV detection at a wavelength corresponding to a chromophore in the this compound molecule (e.g., 225 nm or 254 nm).

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: Samples must be dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Derivatization may be necessary if the compound has poor volatility or thermal stability, though this is less likely for this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the HPLC and GC-MS methods for the analysis of this compound. These values are illustrative and will vary depending on the specific instrumentation and method optimization. The validation of these parameters should be performed according to ICH guidelines.

Validation ParameterHPLCGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Robustness Generally highModerate, sensitive to injector and column conditions

Methodology Visualization

To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows and the logical steps involved in cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Vial Transfer to GC Vial Dissolution->Vial Injector Splitless Injection Vial->Injector GC_Column Capillary GC Separation Injector->GC_Column Ionization Electron Ionization GC_Column->Ionization MS_Detection Mass Spectrometry Detection Ionization->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification (SIM) Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_analysis Comparative Analysis cluster_evaluation Evaluation HPLC Validated HPLC Method Analyze_HPLC Analyze with HPLC HPLC->Analyze_HPLC GCMS Validated GC-MS Method Analyze_GCMS Analyze with GC-MS GCMS->Analyze_GCMS Sample_Set Identical Sample Set Sample_Set->Analyze_HPLC Sample_Set->Analyze_GCMS Compare_Results Compare Quantitative Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Statistical_Test Statistical Analysis (e.g., t-test, Bland-Altman) Compare_Results->Statistical_Test Conclusion Methods are Cross-Validated Statistical_Test->Conclusion

Caption: Logical flow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound, each with its own set of advantages. HPLC is often simpler to implement for routine quality control, while GC-MS provides a higher degree of specificity and sensitivity, which is beneficial for complex matrices or trace-level analysis. The cross-validation of both methods using the same set of samples is a robust approach to ensure the accuracy and reliability of the analytical data generated. The choice of method will ultimately be guided by the specific requirements of the analytical task at hand.

References

A Comparative Analysis of the Anti-inflammatory Activity of Desoxyanisoin and Other Isoflavones: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive research into the anti-inflammatory properties of isoflavones, a critical gap exists in the scientific literature regarding the specific bioactivity of desoxyanisoin. While isoflavones such as genistein (B1671435), daidzein (B1669772), and glycitein (B1671905) have been the subject of numerous studies, a direct comparative analysis of their anti-inflammatory effects against this compound is currently not possible due to a lack of available experimental data for the latter.

This guide aims to provide a comprehensive overview of the known anti-inflammatory activities of prominent isoflavones, highlighting the experimental evidence and mechanistic pathways involved. The absence of data on this compound underscores a potential area for future research in the field of inflammation and natural product pharmacology.

Established Anti-inflammatory Isoflavones: A Summary of a Rich Evidence Base

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, have garnered significant attention for their potential therapeutic effects, including their ability to modulate inflammatory responses.[1][2][3] The most extensively studied isoflavones in this context are genistein, daidzein, and glycitein.

Key Anti-inflammatory Mechanisms of Common Isoflavones:

Numerous in vitro and in vivo studies have demonstrated that isoflavones exert their anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Isoflavones have been shown to suppress the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]

  • Downregulation of Pro-inflammatory Cytokines: They can reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]

  • Modulation of Inflammatory Signaling Pathways: A crucial aspect of their anti-inflammatory action involves the inhibition of major signaling pathways that regulate the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The Enigma of this compound

This compound, also known as 4,4'-dimethoxy-deoxybenzoin, is a deoxybenzoin, a type of isoflavonoid. While its chemical structure is known, its biological activities, particularly its anti-inflammatory potential, remain largely unexplored in published scientific literature. Extensive searches for experimental data on this compound's effects on inflammatory markers or its influence on the NF-κB and MAPK pathways have not yielded any specific results.

Comparative Data on Well-Characterized Isoflavones

To provide a framework for potential future comparisons, the following table summarizes the anti-inflammatory activities of genistein and daidzein based on available literature.

Isoflavone (B191592)TargetEffectCell/Animal ModelReference
Genistein NF-κBInhibition of activationMacrophages, Synovial cells
Pro-inflammatory Cytokines (TNF-α, IL-6)Decreased productionMacrophages, Animal models of arthritis
COX-2Inhibition of expressionChondrocytes
Daidzein NF-κBInhibition of p65 phosphorylationSynovial cells
ERK1/2Suppression of activationSynovial cells
IL-6Inhibition of productionSynovial cells

Experimental Protocols for Assessing Anti-inflammatory Activity

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of isoflavones. These protocols would be applicable to future studies on this compound.

Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage inhibition of NO production is calculated by comparing the nitrite concentrations in treated and untreated (LPS only) cells.

Measurement of Pro-inflammatory Cytokine Levels (TNF-α, IL-6) by ELISA

Objective: To quantify the effect of a compound on the secretion of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compound followed by LPS stimulation.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The levels of cytokines in the treated groups are compared to the control group to determine the inhibitory effect of the compound.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the molecular mechanism of anti-inflammatory action by examining the effect of a compound on key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

  • Cell Lysis: After treatment and stimulation, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38) and corresponding total protein antibodies.

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified to determine the effect of the compound on the phosphorylation (activation) of these signaling proteins.

Visualizing Inflammatory Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in inflammation that are known targets of isoflavones.

G NF-κB Signaling Pathway in Inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB->Genes Induces Transcription Isoflavones Isoflavones (e.g., Daidzein) Isoflavones->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of isoflavones.

G MAPK Signaling Pathway in Inflammation cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K MAP2K MAP2K (MEK1/2, MKK3/6) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, p38, JNK) MAP2K->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Genes Pro-inflammatory Gene Expression AP1->Genes Induces Transcription Isoflavones Isoflavones (e.g., Daidzein) Isoflavones->MAPK Inhibits Phosphorylation

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition by isoflavones.

Conclusion and Future Directions

While a robust body of evidence supports the anti-inflammatory properties of isoflavones like genistein and daidzein, the bioactivity of this compound in this regard remains uncharacterized. The lack of experimental data prevents a direct comparison and inclusion in this guide. This highlights a significant opportunity for researchers to investigate the anti-inflammatory potential of this compound. Future studies should aim to evaluate its effects on pro-inflammatory mediators and cytokines and elucidate its mechanism of action, particularly its impact on the NF-κB and MAPK signaling pathways. Such research would not only fill a critical knowledge gap but also potentially uncover a novel and effective natural anti-inflammatory agent.

References

Spectroscopic comparison of Desoxyanisoin and Anisoin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the spectroscopic signatures of two closely related aromatic ketones, Desoxyanisoin and Anisoin, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, supported by generalized experimental protocols.

The structural distinction between this compound (1,2-bis(4-methoxyphenyl)ethan-1-one) and Anisoin (2-hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one) lies in the presence of a hydroxyl group at the α-position to the carbonyl in Anisoin. This seemingly minor difference imparts significant changes to their respective spectroscopic profiles, offering a clear case study in structure-elucidation through spectroscopic techniques.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compoundAnisoinKey Difference
¹H NMR Methylene (B1212753) singlet (~4.2 ppm)Methine singlet (~6.0 ppm) and a hydroxyl proton signalAbsence of the methylene protons and presence of methine and hydroxyl protons in Anisoin.
¹³C NMR Methylene carbon signal (~45 ppm)Methine carbon signal (~76 ppm)Upfield shift of the α-carbon in this compound compared to the hydroxyl-bearing α-carbon in Anisoin.
IR Spectroscopy C=O stretch (~1680 cm⁻¹)C=O stretch (~1670 cm⁻¹) and a broad O-H stretch (~3400 cm⁻¹)Presence of a distinct hydroxyl group absorption in Anisoin.
Mass Spectrometry Molecular Ion (M⁺) at m/z 256Molecular Ion (M⁺) at m/z 272A mass difference of 16 amu, corresponding to the additional oxygen atom in Anisoin.
UV-Vis Spectroscopy Aromatic and carbonyl absorptionsAromatic and carbonyl absorptionsSubtle shifts in absorption maxima are expected due to the auxochromic effect of the hydroxyl group in Anisoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The primary distinction between this compound and Anisoin in ¹H NMR is the signal corresponding to the protons on the carbon atom alpha to the carbonyl group. In this compound, this is a two-proton singlet, whereas in Anisoin, it is a one-proton singlet, with an additional signal for the hydroxyl proton. The ¹³C NMR spectra are distinguished by the chemical shift of the alpha-carbon.

¹H NMR Data
Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound ~7.9 (d)Doublet2HAromatic (ortho to C=O)
~7.2 (d)Doublet2HAromatic
~6.9 (d)Doublet2HAromatic
~6.8 (d)Doublet2HAromatic
~4.2 (s)Singlet2H-CH₂-
~3.8 (s)Singlet3H-OCH₃
~3.7 (s)Singlet3H-OCH₃
Anisoin ~7.9 (d)Doublet2HAromatic (ortho to C=O)
~7.2 - 6.8 (m)Multiplet6HAromatic
~6.0 (s)Singlet1H-CH(OH)-
Signal variesBroad Singlet1H-OH
~3.8 (s)Singlet6H-OCH₃
¹³C NMR Data
Compound Chemical Shift (δ) ppm Assignment
This compound ~197C=O
~163, ~158Aromatic C-O
~130, ~128, ~114, ~113Aromatic CH
~55-OCH₃
~45-CH₂-
Anisoin ~195C=O
~160, ~159Aromatic C-O
~130, ~128, ~114, ~113Aromatic CH
~76-CH(OH)-
~55-OCH₃

Infrared (IR) Spectroscopy

The most telling difference in the IR spectra of this compound and Anisoin is the presence of a broad absorption band in the 3500-3200 cm⁻¹ region for Anisoin, which is characteristic of an O-H stretching vibration. The carbonyl (C=O) stretching frequencies are also slightly different due to the electronic influence of the adjacent hydroxyl group.

Compound Functional Group Characteristic Absorption (cm⁻¹)
This compound C=O (Ketone)~1680
C-O (Aryl ether)~1250
C-H (Aromatic)~3050
C-H (Aliphatic)~2950
Anisoin O-H (Alcohol)~3400 (broad)
C=O (Ketone)~1670
C-O (Aryl ether)~1250
C-H (Aromatic)~3050

Mass Spectrometry (MS)

Mass spectrometry distinguishes the two compounds based on their molecular weights. This compound has a molecular weight of 256.30 g/mol , while Anisoin has a molecular weight of 272.30 g/mol . This difference of 16 g/mol corresponds to the oxygen atom of the hydroxyl group in Anisoin. The fragmentation patterns will also differ, with Anisoin showing characteristic losses related to its hydroxyl group.

Compound Molecular Formula Molecular Weight Key Fragments (m/z)
This compound C₁₆H₁₆O₃256.30256 (M⁺), 135 (CH₃OC₆H₄CO⁺), 121 (CH₃OC₆H₄CH₂⁺)
Anisoin C₁₆H₁₆O₄272.30272 (M⁺), 135 (CH₃OC₆H₄CO⁺), 137 (CH₃OC₆H₄CH(OH)⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aromatic ketones like this compound and Anisoin.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Ionization Method: Electron Ionization (EI) is a common method for these types of compounds.

  • GC-MS Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile organic solvent like dichloromethane (B109758) or methanol.

  • Acquisition: For GC-MS, a small volume (e.g., 1 µL) of the sample solution is injected into the GC. The mass spectrometer scans a mass range (e.g., m/z 40-500) as compounds elute from the GC column. For direct insertion, a small amount of the solid is placed in a capillary tube and introduced into the ion source.

UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5.

  • Acquisition: The spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm. A cuvette containing the pure solvent is used as a reference.

Experimental Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound or Anisoin is depicted in the following diagram.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR FT-IR Spectroscopy Pellet->IR Process Data Processing (Fourier Transform, etc.) NMR->Process IR->Process MS->Process UV_Vis->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure

A generalized workflow for the spectroscopic analysis of organic compounds.

This comparative guide highlights the power of spectroscopic methods in distinguishing between closely related molecular structures. The presence of a single hydroxyl group in Anisoin creates a cascade of observable differences across various spectroscopic techniques, providing a clear and objective basis for their identification and characterization.

Purity assessment of Desoxyanisoin by different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purity Assessment of Desoxyanisoin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical techniques for assessing the purity of this compound (1,2-bis(4-methoxyphenyl)ethanone), a key intermediate in the synthesis of various pharmaceutical compounds. Accurate purity determination is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the experimental methodologies and presents comparative data to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₆H₁₆O₃ and a molecular weight of approximately 256.30 g/mol .[1][2] Its IUPAC name is 1,2-bis(4-methoxyphenyl)ethanone.[1] It typically appears as a solid with a melting point in the range of 110-112 °C and is sparingly soluble in water.[3][4] The purity of this compound is paramount as impurities can carry through subsequent synthesis steps, potentially affecting the pharmacological and toxicological profile of the active pharmaceutical ingredient (API).

Analytical Techniques for Purity Assessment

A multi-faceted approach employing several analytical techniques is often necessary for a complete purity profile. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each technique offers unique advantages in detecting and quantifying different types of potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule like this compound.

Data Presentation: HPLC Analysis

The following table summarizes hypothetical results from an RP-HPLC analysis of a this compound sample, demonstrating the separation of the main component from two potential process-related impurities.

Peak ID Retention Time (min) Peak Area (%) Identity
13.50.08Impurity A (e.g., starting material)
26.299.85This compound
37.80.07Impurity B (e.g., by-product)
Experimental Protocol: RP-HPLC
  • System: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer). For example, Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 229 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the relative peak area of this compound compared to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities that may not be observed by HPLC. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation: GC-MS Analysis

The table below shows expected results from a GC-MS analysis of a this compound sample, identifying the main peak and a trace-level residual solvent.

Retention Time (min) Component Identity Mass Spectrum (m/z) Relative Abundance (%)
8.5Toluene (Residual Solvent)91 (base peak), 920.02
15.2This compound256 (M+), 135, 12199.98
Experimental Protocol: GC-MS
  • System: A gas chromatograph coupled to a mass spectrometer with an electron impact (EI) ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject 1 µL of the sample. The resulting chromatogram will show separated peaks, and the mass spectrum of each peak is used for identification by comparison with a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons it represents, allowing for the quantification of the main compound against a certified internal standard or by identifying and quantifying impurity signals relative to the main component's signals.

Data Presentation: ¹H NMR Spectral Data

Expected chemical shifts for this compound in CDCl₃. Impurity peaks would appear at other chemical shifts, and their integration relative to the main peaks can be used to estimate their concentration.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.0 (d)Doublet2HAromatic protons ortho to C=O
~6.9 (m)Multiplet6HOther aromatic protons
~4.2 (s)Singlet2H-CH₂- protons
~3.8 (s)Singlet6HTwo -OCH₃ protons
Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • System: An NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation: Accurately weigh a specific amount of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T₁ relaxation time of the protons of interest) is crucial to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • Calculation: The purity of this compound is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and std = internal standard.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For purity analysis, it relies on the principle that impurities broaden and lower the melting point of a pure substance. A sharp melting endotherm is indicative of high purity.

Data Presentation: DSC Thermal Analysis
Parameter Value Interpretation
Onset Temperature110.5 °CStart of melting
Peak Temperature111.8 °CPoint of maximum heat absorption
Enthalpy of Fusion (ΔH)120 J/gEnergy required to melt the sample
Purity (van't Hoff)> 99.5%Calculated purity based on the shape of the melting peak
Experimental Protocol: DSC
  • System: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • Heating Program: Heat the sample at a constant rate, typically 5-10 °C/min, under a nitrogen purge.

  • Temperature Range: Scan from a temperature well below the expected melting point to well above it (e.g., 50 °C to 150 °C).

  • Analysis: The resulting thermogram is analyzed to determine the onset and peak temperature of the melting endotherm. Specialized software can apply the van't Hoff equation to the shape of the melting peak to calculate a purity value.

Summary and Workflow

Comparative Overview of Techniques
Technique Primary Use Advantages Limitations
HPLC Quantitative purity, detection of non-volatile impuritiesHigh precision and accuracy, widely applicable, robust.May not detect volatile impurities, requires reference standards for identification.
GC-MS Identification of volatile/semi-volatile impurities, residual solventsHigh sensitivity, definitive identification via mass spectra.Not suitable for non-volatile or thermally labile compounds.
NMR Structure confirmation, absolute quantitative purity (qNMR)Provides structural information, does not require identical reference standards for quantification.Lower sensitivity compared to chromatographic methods.
DSC Assessment of overall purity, detection of crystalline impuritiesFast, requires small sample amount, good for crystalline solids.Insensitive to amorphous impurities or those that co-crystallize.
Visualized Workflows

The following diagrams illustrate a typical workflow for purity assessment and a decision-making process for technique selection.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening & Identification cluster_1 Phase 2: Chromatographic Purity cluster_2 Phase 3: Orthogonal & Absolute Methods cluster_3 Phase 4: Reporting Sample Sample Received TLC TLC / Melting Point Sample->TLC NMR_ID NMR for Identity TLC->NMR_ID FTIR FTIR for Functional Groups NMR_ID->FTIR HPLC HPLC for Purity & Assay NMR_ID->HPLC GCMS GC-MS for Volatiles HPLC->GCMS qNMR qNMR for Absolute Purity HPLC->qNMR GCMS->qNMR DSC DSC for Crystalline Purity qNMR->DSC Report Final Purity Report & Certificate of Analysis DSC->Report

Caption: General workflow for the comprehensive purity assessment of this compound.

Technique_Selection node_result node_result start Impurity Type? volatile Volatile / Solvent? start->volatile Yes nonvolatile Non-Volatile / By-product? start->nonvolatile No gcms Use GC-MS volatile->gcms isomeric Isomeric? nonvolatile->isomeric Yes unknown Unknown Structure? nonvolatile->unknown No hplc_dev Develop specific HPLC method isomeric->hplc_dev hplc_ms Use HPLC-MS / NMR unknown->hplc_ms hplc Use HPLC

Caption: Decision tree for selecting the primary analytical technique for impurity profiling.

References

Navigating the Analytical Maze: A Guide to Inter-laboratory Validation of Desoxyanisoin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Desoxyanisoin is critical for robust and reproducible results. This guide provides a framework for the inter-laboratory validation of a this compound quantification assay, offering a comparative overview of potential analytical methods and the requisite experimental data for ensuring consistency and reliability across different testing facilities.

The validation of an analytical method is paramount to guarantee that the chosen procedure is fit for its intended purpose. When multiple laboratories are involved in the analysis of a compound like this compound, an inter-laboratory validation study becomes essential to assess the reproducibility and robustness of the quantification assay. This process typically involves a coordinating laboratory that prepares and distributes identical sets of samples to participating laboratories for analysis. The results are then statistically evaluated to determine the method's performance characteristics.

Comparing Analytical Techniques for this compound Quantification

Table 1: Comparison of Potential Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Selectivity Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra.High; provides structural information, minimizing interference.
Sensitivity Generally in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High; typically in the nanogram to picogram per milliliter (ng/mL to pg/mL) range.
Linearity Good over a wide concentration range.Excellent over a wide dynamic range.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Expertise Requires moderate operator skill.Requires highly skilled operators for method development and data interpretation.

Key Performance Parameters in Inter-laboratory Validation

An inter-laboratory validation study for a this compound quantification assay would assess several key performance parameters to ensure the method's reliability.

Table 2: Typical Acceptance Criteria for Inter-laboratory Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤15% (≤20% at the Lower Limit of Quantification).
Repeatability (Intra-assay precision) Precision under the same operating conditions over a short interval of time.RSD ≤15%.
Intermediate Precision (Inter-assay precision) Precision within the same laboratory on different days, with different analysts, or on different equipment.RSD ≤15%.
Reproducibility Precision between different laboratories.RSD ≤20%.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10:1; accuracy and precision criteria met.
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and validation of an analytical method across laboratories.

Sample Preparation

A standardized protocol for sample preparation is fundamental to minimize variability between laboratories. This would typically involve:

  • Stock Solution Preparation: A certified reference standard of this compound is used to prepare a primary stock solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration Standards and Quality Control Samples: Serial dilutions of the stock solution are made to prepare calibration standards at a minimum of five different concentration levels. Quality control (QC) samples are prepared at low, medium, and high concentrations.

  • Sample Extraction (if applicable): For complex matrices (e.g., plasma, tissue homogenates), a validated extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed to isolate this compound and remove interfering substances.

HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for compounds with moderate polarity like this compound.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Quantification: Based on the peak area of the analyte compared to the calibration curve.

LC-MS/MS Method
  • Chromatographic System: An LC system coupled to a tandem mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, optimized for MS compatibility (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or acetate).

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Validation Workflow

A clear workflow is essential for coordinating an inter-laboratory study.

InterLaboratoryValidationWorkflow cluster_coordinating_lab Coordinating Laboratory cluster_participating_labs Participating Laboratories (Lab 1, Lab 2, ... Lab n) cluster_data_analysis Data Analysis & Reporting A Method Development & Optimization B Preparation of Validation Protocol A->B C Preparation & Distribution of Samples (Calibration Standards, QCs, Blind Samples) B->C D Method Transfer & Familiarization C->D E Sample Analysis D->E F Data Reporting to Coordinating Lab E->F G Statistical Analysis of Results (Accuracy, Precision, Reproducibility) F->G H Final Validation Report Generation G->H

Caption: Workflow for an inter-laboratory validation study.

By adhering to a well-defined protocol and utilizing robust analytical techniques, researchers can ensure the generation of high-quality, comparable data for this compound quantification, ultimately contributing to the advancement of their scientific and drug development endeavors.

Safety Operating Guide

Proper Disposal of Desoxyanisoin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Desoxyanisoin, a compound used in various research and development applications. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

Understanding the Hazards and Properties of this compound

Before handling and disposing of this compound, it is crucial to be aware of its properties and potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) was not found in the immediate search, available data provides key information.

Based on GHS classifications for similar compounds and general chemical principles, this compound should be handled with care.[1] It is a solid, sparingly soluble in water.[2][3]

Key Data for this compound:

PropertyValue
Molecular Formula C₁₆H₁₆O₃[2][4]
Molecular Weight 256.30 g/mol
Appearance White to Off-White Solid
Melting Point 110-112 °C
Solubility Sparingly soluble in water
GHS Hazard Statements (presumed) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for chemical waste management and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene recommended).

  • If there is a risk of generating dust, a dust mask or respirator should be used.

2. Waste Collection and Segregation:

  • Collect solid this compound waste in a dedicated, properly labeled, and sealable container.

  • The container must be made of a material compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.

3. Labeling of Waste Containers:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of waste generation

    • The name and contact information of the principal investigator or responsible person

    • The specific hazards (e.g., "Harmful," "Irritant")

4. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash.

6. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol), ensuring all interior surfaces are contacted.

  • Collect the rinsate as hazardous waste and dispose of it accordingly.

  • After triple rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Desoxyanisoin_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Disposal cluster_decon Container Decontamination start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Empty Container? start->empty_container collect Collect in a Compatible, Sealed Container ppe->collect label_waste Label Container as 'Hazardous Waste' with Full Details collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end empty_container->collect No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->store

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always prioritize consulting your institution's specific EHS guidelines and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.